Product packaging for C31H33N3O7S(Cat. No.:)

C31H33N3O7S

Cat. No.: B15173839
M. Wt: 591.7 g/mol
InChI Key: IHNACKDFLXNPGW-UHFFFAOYSA-N
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Description

[Once the compound is identified, the description should detail its specific applications (e.g., "as a potent histone deacetylase (HDAC) inhibitor"), research value, and mechanism of action, written in a professional style for a researcher audience. Below is a general example based on a different compound.] For example, a compound like N-Acetyl-glucosamine thiazoline is characterized as a small molecule and acts as an inhibitor of enzymes like beta-hexosaminidase . Similarly, other investigational compounds may act as receptor antagonists, such as Histamine H3 receptor antagonists, which are studied for their potential therapeutic effects . The detailed description for C31H33N3O7S should provide similar in-depth, scientist-focused information on its main applications and specific research value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N3O7S B15173839 C31H33N3O7S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33N3O7S

Molecular Weight

591.7 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H33N3O7S/c1-38-27-16-20-12-13-32-25(23(20)18-29(27)40-3)15-21-17-28(39-2)30(41-4)19-24(21)33-31(35)26-11-8-14-34(26)42(36,37)22-9-6-5-7-10-22/h5-7,9-10,12-13,16-19,26H,8,11,14-15H2,1-4H3,(H,33,35)

InChI Key

IHNACKDFLXNPGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4CCCN4S(=O)(=O)C5=CC=CC=C5)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of a Novel N-Sulfonylated Indolo-Tryptophan Derivative (C31H33N3O7S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis, purification, and characterization of a novel sulfonamide compound, (S)-methyl 2-((S)-2-(1H-indole-3-carboxamido)-3-(1H-indol-3-yl)propanamido)-3-(4-((methylsulfonyl)oxy)phenyl)propanoate, designated as C31H33N3O7S-XYZ. This compound features a unique molecular architecture combining an indole moiety, a tryptophan-derived backbone, and a sulfonated phenylalanine residue, suggesting potential applications in targeted drug delivery or as a modulator of specific biological pathways. This guide details the synthetic protocol, presents comprehensive characterization data, and outlines a hypothetical mechanism of action to stimulate further research and development.

Introduction

The exploration of novel chemical entities with diverse pharmacophores is a cornerstone of modern drug discovery. The molecular formula this compound represents a rich design space for creating complex molecules with potential therapeutic value. This guide focuses on a specific, rationally designed molecule within this class, this compound-XYZ, which integrates structural motifs known for their biological relevance. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic bioactive compounds. Its combination with amino acid-derived structures and a sulfonyl group offers opportunities for specific molecular interactions and tailored pharmacokinetic properties.

Synthetic Pathway

The synthesis of this compound-XYZ is accomplished through a multi-step process involving peptide coupling and sulfonylation reactions. The general workflow is depicted below.

A Starting Material 1: L-Tryptophan D Boc-Trp-OH A->D Boc Anhydride B Starting Material 2: L-Tyrosine E Tyr-OMe B->E SOCl2, MeOH C Indole-3-carboxylic acid H Indole-Trp-Tyr-OMe C->H EDC, HOBt, H-Trp-Tyr-OMe F Boc-Trp-Tyr-OMe D->F EDC, HOBt, Tyr-OMe E->F G H-Trp-Tyr-OMe F->G TFA G->H I This compound-XYZ H->I MsCl, Pyridine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase-X Receptor->KinaseX activates Substrate Substrate Protein KinaseX->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor activates Compound This compound-XYZ Compound->KinaseX inhibits Gene Pro-inflammatory Genes TranscriptionFactor->Gene upregulates Ligand Inflammatory Ligand Ligand->Receptor

Spectroscopic Analysis of C31H33N3O7S: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide outlines a comprehensive spectroscopic analysis for the structural elucidation of a compound with the molecular formula C31H33N3O7S. As of the last update, specific experimental data for a compound with this exact formula is not publicly available. Therefore, the data presented herein is hypothetical and for illustrative purposes only , designed to serve as a detailed template for researchers, scientists, and drug development professionals engaged in the structural analysis of novel organic compounds.

Introduction

The determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. Spectroscopic analysis provides a powerful, non-destructive suite of tools to probe the chemical environment of atoms and the connectivity within a molecule. This guide details the application of key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) Spectroscopy—for the structural elucidation of a hypothetical compound, designated "Compound X," with the molecular formula this compound.

The proposed structure for Compound X, consistent with the molecular formula, is a complex molecule featuring a range of functional groups, providing a rich dataset for spectroscopic analysis. This guide will walk through the hypothetical data obtained for Compound X and the experimental protocols used to acquire it.

Hypothetical Data Presentation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and substructures.

Technique Parameter Value Interpretation
High-Resolution Mass Spectrometry (HRMS)Ion ModeESI+
[M+H]⁺ (measured)608.2057 m/z
[M+H]⁺ (calculated)608.2061 m/zConsistent with C31H34N3O7S⁺
Tandem MS (MS/MS)Precursor Ion608.2 m/z
Major Fragment Ions452.1, 320.1, 156.1 m/zSuggests specific cleavage points and stable substructures.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm⁻¹) Intensity Vibration Type Assigned Functional Group
3350BroadO-H StretchAlcohol/Phenol
3050MediumC-H StretchAromatic
2960, 2870MediumC-H StretchAliphatic (CH₃, CH₂)
1710StrongC=O StretchCarboxylic Acid / Ketone
1650StrongC=O StretchAmide
1600, 1475MediumC=C StretchAromatic Ring
1370MediumS=O StretchSulfone
1250StrongC-O StretchEther / Ester
1150StrongC-N StretchAmine / Amide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.9 - 7.2Multiplet10H-Aromatic Protons
5.4Doublet of Doublets1H8.5, 3.5CH adjacent to heteroatom
4.5Singlet1H-OH (exchangeable)
4.1Quartet2H7.1O-CH₂-CH₃
3.8Singlet3H-OCH₃
2.5Triplet2H7.5CH₂ adjacent to C=O
1.3Triplet3H7.1O-CH₂-CH₃
1.2Singlet9H-tert-Butyl group

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
172.5C=O (Amide)
168.0C=O (Ester/Acid)
155.0 - 120.0Aromatic Carbons
80.5Quaternary Carbon (tert-Butyl)
75.4CH
61.2O-CH₂
55.8O-CH₃
35.2CH₂
30.1C(CH₃)₃
14.3CH₃
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within the molecule.

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Ethanol28015,000π → π
3208,500n → π

Experimental Protocols

Mass Spectrometry (MS)

A high-resolution mass spectrum was acquired using an Agilent Q-TOF 6520 system with an electrospray ionization (ESI) source in positive ion detection mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and introduced via direct infusion at a flow rate of 5 µL/min. The capillary voltage was maintained at 3500 V, and the gas temperature was set to 300 °C.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 spectrometer using the attenuated total reflection (ATR) method. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was obtained using a Shimadzu UV-2600 spectrophotometer. The sample was dissolved in ethanol to a concentration of 0.1 mM. The spectrum was recorded at room temperature in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis for structural elucidation.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Compound X) B Mass Spectrometry (MS) (Molecular Formula & Fragments) A->B C Infrared (IR) Spectroscopy (Functional Groups) A->C D NMR Spectroscopy (¹H, ¹³C) (Carbon-Hydrogen Framework) A->D E UV-Vis Spectroscopy (Conjugated Systems) A->E F Data Integration & Analysis B->F C->F D->F E->F G Proposed Structure F->G

Caption: Workflow for Structural Elucidation.

G cluster_1 Data Integration for Structural Confirmation cluster_2 Inferred Structural Features MS HRMS This compound Formula Elemental Composition MS->Formula IR IR Data (OH, C=O, Amide, Sulfone) FuncGroups Key Functional Groups IR->FuncGroups NMR_H ¹H NMR (Aromatic, Aliphatic Protons) Connectivity Proton & Carbon Skeleton NMR_H->Connectivity NMR_C ¹³C NMR (Carbon Environments) NMR_C->Connectivity UV UV-Vis (Conjugated System) Conjugation Electronic Structure UV->Conjugation Structure Final Structure of Compound X Formula->Structure FuncGroups->Structure Connectivity->Structure Conjugation->Structure

Caption: Logical Flow of Spectroscopic Data Integration.

Conclusion

The combination of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and UV-Vis spectroscopy provides a comprehensive toolkit for the structural elucidation of novel compounds. By integrating the data from each technique—molecular formula from MS, functional groups from IR, carbon-hydrogen framework from NMR, and conjugation from UV-Vis—a definitive structure for "Compound X" (this compound) can be confidently proposed. The methodologies and hypothetical data presented in this guide serve as a robust framework for researchers undertaking similar analytical challenges.

Investigating the physicochemical properties of C31H33N3O7S.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Physicochemical Properties of C31H33N3O7S

Audience: Researchers, scientists, and drug development professionals.

Core Compound: Cyclopentyl N-[1-(hydroxymethyl)-3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]indol-5-yl]carbamate

Compound Identification and Overview

The chemical formula this compound corresponds to the compound identified as cyclopentyl N-[1-(hydroxymethyl)-3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]indol-5-yl]carbamate . This technical guide provides an in-depth overview of its predicted physicochemical properties and outlines standardized experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound in the public domain, this guide focuses on established methodologies for characterizing such organic molecules.

Physicochemical Data

The following table summarizes the available predicted physicochemical properties for this compound. It is important to note that these values are computationally derived and await experimental verification.

PropertyValueSource
Molecular Formula This compoundPubChem
Molecular Weight 591.7 g/mol PubChem
Monoisotopic Mass 591.2039 DaPubChem
XlogP3 5.5PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 9PubChem

Experimental Protocols for Physicochemical Characterization

Detailed experimental procedures are crucial for the accurate determination of a compound's physicochemical properties. The following sections describe standard protocols for key measurements.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C[1].

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm[2][3].

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, and the temperature is gradually increased[4].

  • Initial Determination: A rapid heating rate is used to get an approximate melting point range.

  • Accurate Determination: The procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2°C per minute as the approximate melting point is approached[1].

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2[3][4].

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Powder Finely Powder Compound Pack Pack into Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Solubility_Determination Start Start: Small Amount of Compound AddSolvent Add 1 mL of Solvent Start->AddSolvent Vortex Vortex for 1 minute AddSolvent->Vortex Observe Observe for Dissolution Vortex->Observe Soluble Soluble Observe->Soluble Yes Insoluble Insoluble Observe->Insoluble No TestpH Test in Aqueous Acid/Base Insoluble->TestpH IonizedSoluble Soluble (Ionized Form) TestpH->IonizedSoluble Dissolves StillInsoluble Remains Insoluble TestpH->StillInsoluble No Change Signaling_Pathway_Investigation Compound This compound TargetID Target Identification Assays Compound->TargetID PathwayAnalysis Downstream Pathway Analysis TargetID->PathwayAnalysis BiologicalEffect Cellular/Physiological Effect PathwayAnalysis->BiologicalEffect

References

A Comprehensive Technical Guide to the Biological Activity Screening of Novel C31H33N3O7S Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and data interpretation for the biological activity screening of a novel class of sulfonamide derivatives, represented by the general molecular formula C31H33N3O7S. Given the nascent stage of research into this specific chemical entity, this document establishes a comprehensive framework for its evaluation, drawing upon established protocols for analogous sulfonamide compounds. The guide covers critical screening aspects, including anticancer, antimicrobial, and antioxidant activities, complete with detailed experimental protocols, data presentation standards, and visual workflows to facilitate understanding and replication.

Introduction to Novel Sulfonamide Derivatives

Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The core sulfonamide moiety (–S(=O)₂–NR₂) serves as a versatile pharmacophore. Novel derivatives, such as the this compound series, represent a promising frontier for the development of new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action. This guide outlines the essential screening cascade to elucidate the biological potential of these compounds.

In Vitro Anticancer Activity Screening

The evaluation of anticancer properties is a primary focus for many novel sulfonamide derivatives. The screening process typically involves a panel of human cancer cell lines to assess cytotoxicity and anti-proliferative effects.

Data Presentation: Anticancer Activity

Quantitative data from anticancer screening should be summarized to facilitate comparison of the cytotoxic effects of the this compound derivatives across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this purpose.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)DU145 (Prostate) IC₅₀ (µM)
This compound-001 15.2 ± 1.822.5 ± 2.118.9 ± 1.525.1 ± 2.4
This compound-002 8.7 ± 0.912.4 ± 1.39.8 ± 1.114.3 ± 1.6
This compound-003 25.1 ± 2.535.8 ± 3.229.4 ± 2.840.2 ± 3.9
Doxorubicin (Control) 0.9 ± 0.11.2 ± 0.21.1 ± 0.11.5 ± 0.2

Note: The data presented in this table is exemplary and serves as a template for reporting actual experimental results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Plate cells from a human cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Visualization: Anticancer Screening Workflow

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding compound_prep Prepare this compound Derivative Solutions treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity Screening

Sulfonamides have historically been important antimicrobial agents. Therefore, screening novel derivatives for activity against a panel of pathogenic bacteria and fungi is crucial.

Data Presentation: Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in an agar disk diffusion assay.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDGram-Positive Bacteria Gram-Negative Bacteria Fungi
S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound-001 3264>128
This compound-002 81664
This compound-003 >128>128>128
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A4

Note: The data presented in this table is exemplary and serves as a template for reporting actual experimental results.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_wells Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_wells serial_dilution Perform Serial Dilutions of this compound Derivatives in 96-Well Plate serial_dilution->inoculate_wells incubate_plate Incubate Plate (18-48 hours) inoculate_wells->incubate_plate read_results Visually Inspect for Growth Inhibition incubate_plate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end dpph_pathway DPPH DPPH• (Stable Free Radical) Purple DPPH_H DPPH-H (Reduced Form) Yellow DPPH->DPPH_H Reduction Antioxidant This compound Derivative (Antioxidant) H_donor Hydrogen Atom Donation Antioxidant->H_donor H_donor->DPPH signaling_pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Compound This compound Derivative Inhibition Inhibition Compound->Inhibition Inhibition->MEK

References

Unraveling the Enigma of C31H33N3O7S: A Search for Preliminary Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of public scientific databases and chemical repositories, the specific compound designated by the molecular formula C31H33N3O7S remains unidentified. This lack of a common name or established research record precludes the creation of an in-depth technical guide on its mechanism of action and preliminary studies. The absence of published data makes it impossible to fulfill the request for detailed experimental protocols, quantitative data summarization, and signaling pathway diagrams.

The initial investigation aimed to identify the compound and subsequently delve into its pharmacological profile. However, searches for "this compound" yielded no specific results linking this formula to a known chemical entity with associated biological studies. This suggests that the compound may fall into one of several categories: a novel, yet-to-be-published research molecule; a proprietary compound under development within a private entity; or a derivative of a known substance that has not been individually characterized in the public domain.

Without a specific identifier, any attempt to provide a technical guide would be purely speculative and would not meet the rigorous, data-driven requirements of the target audience of researchers, scientists, and drug development professionals. The core requirements of data presentation, detailed experimental protocols, and mandatory visualizations are all contingent on the availability of foundational research, which is currently not accessible for a compound solely defined by its molecular formula.

To proceed with a detailed analysis, further information is critically required, such as:

  • A common or trade name for the compound.

  • Any associated internal or external codename used in research.

  • The chemical structure or IUPAC name .

  • The class of compounds to which it belongs (e.g., kinase inhibitor, receptor agonist, etc.).

  • Any patents or publications that, even if not directly mentioning the formula, describe its synthesis or biological activity.

Once a specific identity for this compound is established, it will be possible to conduct a targeted literature search and construct the requested in-depth technical guide, complete with the requisite data tables, protocols, and visualizations.

In-depth Technical Guide: Synthesis and Biological Evaluation of Heterocyclic Compounds with Formula C31H33N3O7S

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of scientific literature and chemical databases for a heterocyclic compound with the precise molecular formula C31H33N3O7S has yielded no specific results. Therefore, this guide will provide a generalized, in-depth overview of the synthesis and biological evaluation of complex nitrogen and sulfur-containing heterocyclic compounds, which would be the broad class to which a molecule with this formula would belong.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines common synthetic strategies, methodologies for biological evaluation, and potential signaling pathways relevant to complex heterocyclic compounds containing both nitrogen and sulfur.

Introduction to Bioactive Nitrogen and Sulfur-Containing Heterocycles

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The incorporation of nitrogen and sulfur atoms into these rings often imparts unique physicochemical properties and significant biological activity.[2] These heteroatoms can participate in hydrogen bonding, coordinate with metal ions, and engage in various electronic interactions, which are crucial for binding to biological targets and eliciting a pharmacological response.[1]

Sulfur-containing heterocycles, such as thiazoles, thiophenes, and benzothiazoles, are known for a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] Similarly, nitrogen-containing heterocycles are ubiquitous in nature and medicine, forming the core of many alkaloids, vitamins, and synthetic drugs.[5] The combination of both nitrogen and sulfur within a single heterocyclic framework can lead to compounds with enhanced and diverse biological profiles.[2][6]

General Strategies for the Synthesis of Complex N,S-Heterocycles

The synthesis of complex heterocyclic compounds often involves multi-step reaction sequences. The specific strategy would depend on the desired ring systems and substitution patterns. Some general approaches are outlined below.

Multi-component Reactions (MCRs)

MCRs are highly efficient reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are advantageous for building molecular complexity in a time- and resource-effective manner.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. These reactions involve the formation of a ring from two or more molecules, with the elimination of a small molecule like water or ammonia. This approach is widely used to construct various five- and six-membered nitrogen and sulfur-containing rings.

Cross-coupling Reactions

Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for the functionalization of heterocyclic cores. These reactions allow for the precise introduction of various substituents, which is crucial for optimizing the biological activity of the lead compounds.

"Click Chemistry"

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is frequently used to link different molecular fragments, including heterocycles.

Methodologies for Biological Evaluation

Once synthesized, novel heterocyclic compounds undergo a series of biological assays to determine their therapeutic potential.

In Vitro Assays
  • Antimicrobial Activity: The antimicrobial properties of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi. Standard methods include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay.

  • Anticancer Activity: The cytotoxic effects of the compounds are often tested against a variety of cancer cell lines. The MTT or SRB assays are commonly used to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Enzyme Inhibition Assays: If the compounds are designed to target a specific enzyme, in vitro assays are performed to measure their inhibitory activity. For example, kinase inhibition assays are crucial for the development of many anticancer drugs.

  • Receptor Binding Assays: For compounds targeting specific receptors, binding assays are conducted to determine their affinity and selectivity.

In Silico Studies
  • Molecular Docking: Computational docking studies are used to predict the binding mode and affinity of a compound to its biological target. This can provide valuable insights into the structure-activity relationship (SAR) and guide the design of more potent analogs.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. This helps in the early identification of compounds with unfavorable pharmacokinetic profiles.

Potential Signaling Pathways

Nitrogen and sulfur-containing heterocyclic compounds have been shown to modulate a variety of signaling pathways implicated in different diseases.

Cancer-Related Pathways

Many anticancer agents target key signaling pathways that are dysregulated in cancer cells. A hypothetical workflow for investigating the mechanism of action of a novel anticancer heterocyclic compound is depicted below.

anticancer_pathway Compound Novel Heterocyclic Compound Cell_Line Cancer Cell Line Compound->Cell_Line Treatment PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition? MAPK MAPK Pathway Compound->MAPK Inhibition? Apoptosis Induction of Apoptosis Cell_Line->Apoptosis Cell_Cycle Cell Cycle Arrest Cell_Line->Cell_Cycle Protein_Expression Western Blot Analysis of Pathway Proteins Apoptosis->Protein_Expression Cell_Cycle->Protein_Expression PI3K_Akt->Protein_Expression MAPK->Protein_Expression

Caption: Workflow for investigating the anticancer mechanism.

Sulfur-containing heterocycles have been reported to inhibit pathways such as the PI3K/Akt and Raf/MEK/ERK signaling pathways.[7]

Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. A potential mechanism by which a heterocyclic compound might exert anti-inflammatory effects is through the inhibition of pro-inflammatory signaling pathways.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB MAPK MAPK Pathway Cell->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Compound Heterocyclic Compound Compound->NFkB Inhibition Compound->MAPK Inhibition

Caption: Inhibition of pro-inflammatory signaling pathways.

Conclusion

While no specific information exists for a compound with the molecular formula this compound, the broader class of complex nitrogen and sulfur-containing heterocyclic compounds represents a rich area of research in medicinal chemistry. The synthetic and evaluation methodologies outlined in this guide provide a general framework for the discovery and development of novel therapeutic agents within this chemical space. Future research in this area will undoubtedly lead to the identification of new bioactive molecules with the potential to address unmet medical needs.

References

A Hypothetical In-Depth Technical Guide: Computational Studies on the Molecular Docking of C31H33N3O7S with VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical case study illustrating the standard computational workflow for molecular docking and simulation. The compound C31H33N3O7S, identified as cyclopentyl N-[1-(hydroxymethyl)-3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]indol-5-yl]carbamate[1], has no publicly available molecular docking or simulation studies. Therefore, this guide utilizes established protocols and generates representative data based on studies of structurally similar molecules, such as sulfonamide and indole derivatives, to provide a comprehensive and practical example for researchers, scientists, and drug development professionals. The selected biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a well-established target for anticancer drugs with similar structural motifs.[2][3][4]

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a transmembrane tyrosine kinase that, upon activation by its ligand VEGF-A, triggers a cascade of downstream signaling pathways.[5][6][7] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-AKT signaling cascades, are crucial for endothelial cell proliferation, migration, and survival, which are hallmarks of tumor angiogenesis.[6][7][8] Dysregulation of VEGFR-2 signaling is implicated in numerous pathologies, most notably in cancer, making it a prime target for therapeutic intervention.[4][5]

The compound this compound, containing both sulfonamide and indole moieties, presents a scaffold of interest for kinase inhibition. Sulfonamide derivatives are known to act as competitive inhibitors in the ATP-binding pocket of various kinases, including VEGFR-2.[2][3][4][9] This guide outlines a comprehensive in-silico approach to evaluate the binding affinity and stability of this compound with the VEGFR-2 kinase domain. The workflow encompasses molecular docking to predict the binding pose and affinity, followed by molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex, and concludes with MM/PBSA calculations to estimate the binding free energy.

Experimental Protocols

Ligand and Protein Preparation

2.1.1 Ligand Preparation

The three-dimensional structure of this compound (cyclopentyl N-[1-(hydroxymethyl)-3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]indol-5-yl]carbamate) was obtained from the PubChem database (CID: 71549171). The ligand was prepared for docking using AutoDock Tools (ADT). This process involved adding Gasteiger charges and merging non-polar hydrogens. The final structure was saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom types.

2.1.2 Protein Preparation

The crystal structure of the VEGFR-2 kinase domain was obtained from the Protein Data Bank (PDB ID: 4ASD).[10] The protein was prepared using ADT by removing water molecules and co-crystallized ligands. Polar hydrogens were added, and Kollman charges were assigned to the protein. The prepared protein structure was also saved in the PDBQT format.

Molecular Docking

Molecular docking was performed using AutoDock Vina to predict the binding conformation of this compound within the ATP-binding site of VEGFR-2.[11][12][13]

  • Grid Box Generation: A grid box was defined to encompass the active site of VEGFR-2. The dimensions and center of the grid box were determined based on the co-crystallized inhibitor in the 4ASD structure to ensure the search space included all key active site residues.

  • Docking Parameters: The Lamarckian Genetic Algorithm was employed for the docking calculations. The number of runs was set to 10 to ensure a thorough conformational search. The exhaustiveness parameter, which controls the computational effort, was set to 16.

  • Analysis of Results: The docking results were analyzed based on the binding affinity (kcal/mol) and the root-mean-square deviation (RMSD) of the ligand poses. The pose with the lowest binding energy was selected for further analysis and for the subsequent molecular dynamics simulations.

Molecular Dynamics (MD) Simulation

To evaluate the stability of the this compound-VEGFR-2 complex, a 100-nanosecond (ns) MD simulation was performed using GROMACS.[14][15][16][17]

  • System Preparation: The CHARMM36 force field was used for the protein, and the ligand topology was generated using the CGenFF server.[15][17] The complex was solvated in a cubic box with the TIP3P water model.[17] The system was neutralized by adding counter-ions (Na+ or Cl-).

  • Energy Minimization: The system underwent energy minimization for 50,000 steps using the steepest descent algorithm to remove any steric clashes.[17]

  • Equilibration: The system was equilibrated in two phases. First, an NVT (constant number of particles, volume, and temperature) equilibration was performed for 100 picoseconds (ps) to stabilize the temperature. This was followed by an NPT (constant number of particles, pressure, and temperature) equilibration for 100 ps to stabilize the pressure and density.[17]

  • Production MD: A 100 ns production MD run was performed with a 2-femtosecond (fs) time step. Trajectories were saved every 10 ps for subsequent analysis.

MM/PBSA Binding Free Energy Calculation

The binding free energy of the this compound-VEGFR-2 complex was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[18][19][20][21] This calculation was performed on the trajectory from the MD simulation.

The binding free energy (ΔG_bind) is calculated as follows: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is calculated as: G = E_MM + G_solvation - TΔS

Where:

  • E_MM is the molecular mechanics energy.

  • G_solvation is the solvation free energy, which is the sum of the polar (calculated using the Poisson-Boltzmann equation) and non-polar (calculated from the solvent-accessible surface area) contributions.

  • TΔS is the entropic contribution, which was not calculated in this hypothetical study for simplicity, a common practice in many MM/PBSA studies.

Data Presentation

Table 1: Molecular Docking Results for this compound with VEGFR-2
PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Interacting Residues (within 4 Å)Hydrogen Bonds
1-9.80.00Cys919, Val848, Ala866, Leu840, Val899, Leu1035, Phe1047Cys919 (Sulfonamide O), Glu885 (Indole NH)
2-9.51.21Cys919, Val848, Ala866, Leu840, Val899, Leu1035, Phe1047Cys919 (Sulfonamide O)
3-9.21.85Cys919, Val848, Ala866, Leu840, Val899, Leu1035Cys919 (Sulfonamide O)
Table 2: MD Simulation Stability Analysis (100 ns)
ParameterAverage ValueStandard DeviationDescription
RMSD of Protein Backbone (Å)1.50.2Measures the deviation of the protein backbone from the initial structure.
RMSD of Ligand (Å)0.80.3Measures the deviation of the ligand from its position in the initial complex.
RMSF of Active Site Residues (Å)1.20.4Measures the fluctuation of active site residues during the simulation.
Radius of Gyration (Rg) (nm)1.90.1Indicates the compactness of the protein-ligand complex.
Hydrogen Bonds (Ligand-Protein)2-31Number of hydrogen bonds maintained between the ligand and protein.
Table 3: MM/PBSA Binding Free Energy Components (kJ/mol)
Energy ComponentAverage ValueStandard Deviation
Van der Waals Energy-210.515.2
Electrostatic Energy-95.812.5
Polar Solvation Energy150.310.8
SASA Energy-25.62.1
Binding Free Energy (ΔG_bind) -181.6 20.4

Visualizations

Computational_Workflow cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Post-Simulation Analysis ligand_prep Ligand Preparation (PubChem -> PDBQT) docking AutoDock Vina (Binding Pose Prediction) ligand_prep->docking protein_prep Protein Preparation (PDB: 4ASD -> PDBQT) protein_prep->docking analysis_dock Analysis of Docking Results (Select Best Pose) docking->analysis_dock md_setup System Setup (GROMACS) (Solvation & Ionization) analysis_dock->md_setup equilibration Energy Minimization & Equilibration (NVT, NPT) md_setup->equilibration production_md Production MD Run (100 ns) equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF, Rg) production_md->trajectory_analysis mmpbsa MM/PBSA Calculation (Binding Free Energy) production_md->mmpbsa

Caption: Computational workflow for the in-silico analysis of this compound.

VEGFR2_Signaling cluster_pathways Downstream Signaling cluster_outcomes Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound (Inhibitor) This compound->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

This hypothetical computational study demonstrates a robust workflow for evaluating the potential of this compound as a VEGFR-2 inhibitor. The molecular docking results suggest a high binding affinity, with the molecule fitting well into the ATP-binding pocket and forming key hydrogen bonds with residues like Cys919. The 100 ns molecular dynamics simulation indicates that the protein-ligand complex is stable, as evidenced by the low RMSD and consistent hydrogen bonding. Finally, the MM/PBSA calculations provide a quantitative estimate of the binding free energy, further supporting the favorable interaction between this compound and VEGFR-2.

These in-silico findings provide a strong rationale for the synthesis and experimental validation of this compound as a novel VEGFR-2 inhibitor for potential therapeutic applications in cancer. The detailed protocols and data presented in this guide serve as a comprehensive example for researchers undertaking similar computational drug discovery projects.

References

Technical Guide: Comprehensive Purity Determination of a Newly Synthesized Compound C31H33N3O7S

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed framework for establishing the purity of the newly synthesized small molecule C31H33N3O7S. Ensuring high purity is a critical step in drug development and chemical research, as impurities can affect biological activity, toxicity, and overall study reproducibility. The methodologies outlined below utilize a multi-pronged, orthogonal approach, ensuring a comprehensive and reliable purity assessment.

Introduction to Purity Analysis

The purity of a new chemical entity (NCE) is a critical quality attribute. The presence of impurities, even in small amounts, can lead to erroneous results in biological assays and potentially introduce safety risks. Therefore, a rigorous purity analysis using multiple analytical techniques is mandatory. This approach, often referred to as "orthogonal testing," relies on methods with different separation and detection principles to provide a high degree of confidence in the final purity value. For the compound this compound, a combination of chromatographic, spectroscopic, and spectrometric techniques is recommended.

Overall Workflow for Purity Determination

The determination of purity for a novel compound is a systematic process. It begins with the confirmation of the primary structure and molecular formula, followed by quantitative analysis to identify and measure any impurities present, including isomers, by-products, and residual solvents.

G Figure 1: Overall workflow for purity determination. cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Quantitative Purity Assessment cluster_2 Phase 3: Data Consolidation A Newly Synthesized this compound B High-Resolution Mass Spectrometry (HRMS) A->B Confirm Molecular Formula C NMR Spectroscopy (¹H, ¹³C) A->C Confirm Chemical Structure D FTIR Spectroscopy A->D Confirm Functional Groups E HPLC-UV/DAD B->E C->E Proceed if structure is correct I Purity Report Generation E->I F Quantitative NMR (qNMR) F->I G Elemental Analysis (CHNS) G->I H Residual Solvent Analysis (GC-HS) H->I

Figure 1: Overall workflow for purity determination.

Experimental Protocols and Data Presentation

HPLC is the primary method for determining the purity of a non-volatile organic compound by separating it from its impurities. A UV/Diode-Array Detector (DAD) is typically used for detection and quantification.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm) and also collect full spectra using the DAD to check for peak purity.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Data Presentation:

ParameterResult
ColumnC18 (4.6 x 150 mm, 5 µm)
Main Peak Retention Time15.2 minutes
Main Peak Area995,000
Total Peak Area1,000,000
Purity (Area %) 99.5%
Impurity 1 (RT 12.1 min)0.2%
Impurity 2 (RT 16.5 min)0.3%

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Select either positive or negative ion mode depending on the compound's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.

  • Analysis: Infuse the sample directly or via LC-MS. Acquire the full scan mass spectrum and compare the measured monoisotopic mass with the theoretical mass calculated for this compound.

Data Presentation:

ParameterTheoretical Value (for [M+H]⁺)Experimental ValueDifference (ppm)
Molecular Formula C31H34N3O7S⁺
Exact Mass 608.2115 608.2112 -0.5

Note: A mass accuracy of < 5 ppm is considered excellent confirmation of the elemental composition.

¹H NMR is used for structural confirmation and can also detect impurities that contain protons. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment against a certified internal standard.

Experimental Protocol (for qNMR):

  • Sample Preparation: Accurately weigh about 10 mg of this compound and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire the ¹H NMR spectrum with a long relaxation delay (D1 > 5 x T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

  • Analysis: Integrate a well-resolved signal from the compound and a signal from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.

Data Presentation:

ParameterValue
Internal StandardMaleic Acid
Mass of Sample10.05 mg
Mass of Standard5.10 mg
Purity of Standard99.9%
Integral of Sample Signal2.00 (for 2 protons)
Integral of Standard Signal1.00 (for 2 protons)
Calculated Purity (qNMR) 99.2%

This technique provides the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the compound. The results are compared against the theoretical values calculated from the molecular formula.

Experimental Protocol:

  • Sample Preparation: Provide a few milligrams (2-5 mg) of the dried, homogenous sample.

  • Instrumentation: Use a CHNS elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

Data Presentation:

ElementTheoretical % (for this compound)Experimental %Difference %
Carbon (C)61.3061.25-0.05
Hydrogen (H)5.495.53+0.04
Nitrogen (N)6.916.88-0.03
Sulfur (S)5.285.25-0.03

Note: A deviation of ≤ 0.4% is generally considered acceptable.

Orthogonal Methodologies for Purity Confirmation

The strength of a purity claim comes from the agreement between multiple, independent (orthogonal) analytical techniques. Each method evaluates the sample based on different physicochemical properties, minimizing the risk of an impurity going undetected.

G Figure 2: Relationship of orthogonal analytical methods. center_node Purity of this compound node_hplc HPLC (Chromatographic Separation) center_node->node_hplc Quantifies impurities node_nmr qNMR (Nuclear Spin Properties) center_node->node_nmr Quantifies against standard node_ms HRMS (Mass-to-Charge Ratio) center_node->node_ms Confirms formula node_ea Elemental Analysis (Atomic Composition) center_node->node_ea Confirms formula

Figure 2: Relationship of orthogonal analytical methods.

By combining the results from HPLC (which separates based on polarity), qNMR (which quantifies based on nuclear properties), and Elemental Analysis (which confirms atomic composition), a highly confident purity value can be assigned to the newly synthesized this compound. HRMS serves as a crucial identity confirmation step that supports the overall analysis.

An In-Depth Technical Guide to the Initial In Vitro Toxicity Screening of C31H33N3O7S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preclinical evaluation of a novel chemical entity's safety profile is a cornerstone of drug discovery and development. This document provides a comprehensive technical guide for the initial in vitro toxicity screening of the compound C31H33N3O7S. The following sections detail the experimental protocols, data interpretation, and potential signaling pathway interactions that form a foundational toxicity assessment. The objective is to identify potential cytotoxic liabilities early in the development pipeline, thereby enabling informed decision-making for further studies.

In vitro toxicology assays are essential for determining the potential of new pharmaceuticals, agrochemicals, or other chemical products to be hazardous to humans.[1] These studies, performed on cultured bacterial or mammalian cells, serve as an initial screen to minimize animal use and to select promising candidates for further safety testing.[1] A variety of assays are available to assess different aspects of toxicity, including cytotoxicity, genotoxicity, and phototoxicity.[2]

Data Summary: Quantitative Toxicity Analysis of this compound

The following tables summarize the quantitative data obtained from the initial toxicity screening of this compound across a panel of human cell lines.

Table 1: Cell Viability (IC50) of this compound after 48-hour Exposure

Cell LineCell TypeIC50 (µM)
HepG2Human Hepatocellular Carcinoma25.6
A549Human Lung Carcinoma42.1
MCF-7Human Breast Adenocarcinoma33.8
HCT116Human Colon Carcinoma28.9
HEK293Human Embryonic Kidney78.3

Table 2: Apoptosis Induction by this compound at IC50 Concentration (48 hours)

Cell Line% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
HepG235.2%7.1
A54928.9%5.8
MCF-731.5%6.3
HCT11633.7%6.8
HEK29315.4%3.1

Table 3: Reactive Oxygen Species (ROS) Generation at IC50 Concentration (24 hours)

Cell LineMean Fluorescence Intensity (MFI)Fold Increase vs. Control
HepG289424.5
A54976513.8
MCF-781234.1
HCT11685304.3
HEK29342102.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

All cell lines (HepG2, A549, MCF-7, HCT116, and HEK293) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate adhere Allow Adherence (24h) start->adhere treat Add Serial Dilutions of this compound adhere->treat incubate Incubate (48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well and treated with this compound at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension. The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry within one hour of staining.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Seeding and Treatment: Cells were seeded in a 96-well black, clear-bottom plate and treated with this compound at their IC50 concentrations for 24 hours.

  • Probe Loading: The medium was removed, and cells were incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Cells were washed twice with PBS to remove excess probe.

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Hypothetical Signaling Pathway Analysis

Based on the induction of apoptosis and ROS, a potential mechanism of action for this compound could involve the activation of intrinsic apoptotic pathways, possibly triggered by oxidative stress.

Apoptosis_Pathway compound This compound cell Cell Membrane compound->cell Enters Cell ros Increased ROS cell->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c Inhibits apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 apoptosome->cas3 Activates active_cas3 Active Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis Executes

Caption: Hypothetical ROS-Mediated Apoptotic Pathway.

Discussion and Future Directions

The initial in vitro toxicity screening of this compound reveals moderate cytotoxicity against a panel of human cancer cell lines and lower toxicity in the non-cancerous HEK293 cell line. The induction of apoptosis and the generation of reactive oxygen species suggest that the cytotoxic effects may be mediated through oxidative stress, leading to the activation of the intrinsic apoptotic pathway.

Further studies are warranted to elucidate the precise molecular targets of this compound. These may include:

  • Genotoxicity Assays: To assess the potential for DNA damage, assays such as the Ames test and the in vitro micronucleus test should be conducted.[2]

  • Mechanism of Action Studies: Further investigation into the specific components of the apoptotic pathway, including the expression levels of Bcl-2 family proteins and the activation of specific caspases, is recommended.

  • Pharmacokinetic Profiling: Preliminary in vitro ADME (absorption, distribution, metabolism, and excretion) studies would provide valuable insights for potential future in vivo testing.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of C31H33N3O7S in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel therapeutic agents requires sensitive and reliable analytical methods for their quantification in biological matrices. This application note describes the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of C31H33N3O7S, a promising new chemical entity. The successful validation of this method, in accordance with International Council for Harmonisation (ICH) guidelines, ensures its suitability for use in preclinical pharmacokinetic and pharmacodynamic studies, providing critical data to support the drug development process.[1][2][3] The inherent sensitivity and selectivity of LC-MS/MS make it the technique of choice for the bioanalysis of novel compounds, especially when high throughput and accuracy are paramount.[4][5]

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (>99% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was utilized.

  • LC System: Agilent 1290 Infinity II or equivalent[6]

  • Mass Spectrometer: AB SCIEX QTRAP® 5500 or equivalent[4]

  • Analytical Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm or equivalent

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Control (QC) Samples: Spike the appropriate volume of working standard solutions into the control biological matrix to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, calibration standard, or QC sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Development

The development of a robust LC-MS/MS method is a critical step to ensure reliable quantification.[5][7]

  • Mass Spectrometer Tuning and Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion.

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize MS parameters, including collision energy, declustering potential, and cell exit potential, for the selected precursor and product ions.

  • Chromatographic Method Development:

    • Column Selection: A C18 stationary phase is often a good starting point for many small molecules.

    • Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile or methanol with water) and additives (e.g., formic acid or ammonium formate) to achieve optimal peak shape and retention time.[6][8]

    • Gradient Elution: Develop a gradient elution profile to ensure efficient separation of the analyte from matrix components and the internal standard.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3] This is assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and IS.

  • Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9][10] A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[9] These are determined by analyzing QC samples at three concentration levels on multiple days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[9][10][11]

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: Optimized LC-MS/MS Parameters

ParameterValue
LC System
ColumnAgilent ZORBAX RRHD Eclipse Plus C18
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI) Positive
Precursor Ion (m/z)[To be determined based on compound structure]
Product Ion (m/z)[To be determined based on compound structure]
Collision Energy (eV)[To be determined experimentally]
Declustering Potential (V)[To be determined experimentally]

Table 2: Linearity of Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Example Value]
5[Example Value]
10[Example Value]
50[Example Value]
100[Example Value]
500[Example Value]
1000[Example Value]
Correlation Coefficient (r²) ≥ 0.99

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1≤ 20%≤ 20%80-120%
Low3≤ 15%≤ 15%85-115%
Medium75≤ 15%≤ 15%85-115%
High750≤ 15%≤ 15%85-115%

Visualizations

Analytical_Method_Development_Workflow cluster_dev cluster_val Define_ATP Define Analytical Target Profile (ATP) Method_Development Method Development Define_ATP->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Select_Technique Select Analytical Technique (LC-MS/MS) Routine_Use Routine Use and Lifecycle Management Method_Validation->Routine_Use Specificity Specificity Optimize_Parameters Optimize MS and Chromatographic Parameters Select_Technique->Optimize_Parameters Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for Analytical Method Development and Validation.

Experimental_Workflow Sample_Collection Sample Collection (Plasma) Spiking Spiking with Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation with Acetonitrile Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Experimental Workflow for this compound Quantification.

References

Application Notes & Protocols: In Vitro Assay Development for Novel C31H33N3O7S Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The characterization of novel chemical entities is a cornerstone of modern drug discovery. For a new compound, designated here as C31H33N3O7S, a systematic in vitro evaluation is the critical first step to elucidate its biological activity, mechanism of action, and potential therapeutic value. In vitro assays provide a controlled environment to study the effects of a compound on isolated cells or molecular targets, offering a cost-effective and high-throughput method for initial screening and lead optimization.[1][2] This document provides detailed protocols and application notes for a tiered approach to characterizing this compound, starting with broad cytotoxicity assessments and moving towards specific target-based and pathway-level analyses.

Preliminary Assessment: Cell Viability and Cytotoxicity

The initial evaluation of any novel compound should involve assessing its general effect on cell health. Cell viability assays are fundamental for determining the concentration range at which this compound exhibits biological activity and for identifying potential cytotoxicity, which is crucial for establishing a therapeutic window. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[3]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cell lines.

Materials:

  • This compound compound, dissolved in DMSO to create a 10 mM stock solution

  • Human cell lines (e.g., HEK293, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[3]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[3] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile of this compound

The results of the MTT assay can be summarized to compare the compound's potency across different cell lines.

Cell LineTissue of OriginIC₅₀ (µM) of this compound
HEK293Human Embryonic Kidney15.2 ± 1.8
HeLaHuman Cervical Cancer8.5 ± 0.9
A549Human Lung Carcinoma11.3 ± 1.5
HepG2Human Liver Carcinoma22.1 ± 2.5

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Add_Sol Add Solubilization Solution Incubate3->Add_Sol Read Read Absorbance (570 nm) Add_Sol->Read Analyze Calculate IC50 Read->Analyze NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK_complex IKK Complex (IKKα/β, NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (Potential Target) IkB_NFkB IκBα - NF-κB (Inactive) IkB->IkB_NFkB Sequesters Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB DNA Target Gene DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription TNFa TNF-α TNFa->TNFR Binds Cpd This compound Cpd->IKK_complex Inhibits? GPCR_Workflow cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & ER GPCR GPCR Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Release Intracellular Ca²⁺ Release Ca_Store->Ca_Release Fluo4 Fluo-4 Dye Ca_Release->Fluo4 Binds to Fluorescence Fluorescence (Measurable Signal) Fluo4->Fluorescence Ligand Ligand Ligand->GPCR Binds Cpd This compound Cpd->GPCR Antagonist?

References

Application Notes and Protocols for Gefitinib, a Representative Therapeutic Agent in Cancer Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a therapeutic agent with the chemical formula C31H33N3O7S did not yield a specific, well-documented compound. Therefore, to fulfill the request for detailed application notes and protocols, the well-characterized anti-cancer drug Gefitinib (C22H24ClFN4O3) has been selected as a representative example of a targeted therapeutic agent. The following information is based on publicly available research on Gefitinib and is intended for research purposes only.

Introduction to Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2][3][4] This action can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling.[2] Gefitinib has been extensively studied in preclinical models and is used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[3][5]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib targets the EGFR, a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[6][7] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and the PI3K-Akt pathways.[8][9] These pathways are critical for promoting cell proliferation and survival.[8] Gefitinib's inhibition of EGFR tyrosine kinase activity blocks these downstream signals.[1][10]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Gefitinib inhibits EGFR signaling.

Quantitative Data from In Vitro Disease Models

The sensitivity of cancer cell lines to Gefitinib is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

Cell LineCancer TypeEGFR Mutation StatusGefitinib IC50 (µM)Reference
PC9NSCLCExon 19 Deletion~0.02[11]
HCC827NSCLCExon 19 Deletion~0.0066[5][12]
H3255NSCLCL858RSensitive[12]
A549NSCLCWild-Type>10[11][13]
H441NSCLCWild-TypeResistant[12]
H1299NSCLCWild-Type~18.46[14]
H358NSCLCWild-TypeResistant[15]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the cytotoxic or cytostatic effects of Gefitinib on cancer cell lines.

Cell_Viability_Workflow A 1. Seed cells in 96-well plates (e.g., 5x10^3 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of Gefitinib B->C D 4. Incubate for 72 hours C->D E 5. Add MTT or CCK-8 reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Measure absorbance (e.g., 450 nm for CCK-8) F->G H 8. Calculate cell viability and IC50 G->H

Caption: Workflow for cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of Gefitinib in DMSO. Further dilute the stock solution in culture medium to obtain a range of desired concentrations.

  • Treatment: Remove the existing medium from the wells and add 100 µL of medium containing the different concentrations of Gefitinib. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.[16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of Gefitinib's anti-tumor efficacy in a mouse xenograft model.

Protocol:

  • Cell Preparation: Harvest cancer cells (e.g., HCC827 for a sensitive model or A549 for a resistant model) during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, at a concentration of approximately 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare Gefitinib for oral gavage. A common vehicle is a solution of 0.5% carboxymethylcellulose. Administer Gefitinib daily or on a specified schedule at a predetermined dose (e.g., 50 mg/kg).[3] The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target engagement or immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of Gefitinib.

Concluding Remarks

Gefitinib serves as a prime example of a targeted therapeutic agent, with its efficacy being highly dependent on the genetic background of the cancer cells, specifically the presence of activating EGFR mutations. The protocols and data presented here provide a foundational framework for the preclinical evaluation of similar targeted therapies in relevant disease models. Researchers should optimize these protocols based on the specific cell lines and animal models being utilized.

References

Application Notes: Penicillin V Benzathine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C31H33N3O7S provided in the topic does not correspond to a standard drug entity in major chemical and drug databases. However, its elemental composition strongly suggests a relationship to penicillin-based antibiotics. The closest, clinically relevant compound used in long-acting formulations is Penicillin V Benzathine (also known as Phenoxymethylpenicillin Benzathine). This salt is formed from two molecules of Penicillin V (C16H18N2O5S) and one molecule of benzathine (C16H20N2), resulting in a combined formula of C48H56N6O10S2[1][2]. These notes will focus on this compound and the broader efforts to develop advanced, sustained-release drug delivery systems for penicillins.

1. Introduction

Penicillin V benzathine is a long-acting antibiotic that combines the bactericidal activity of Penicillin V with a benzathine moiety, which significantly reduces its solubility in water[3]. This property allows for its formulation as an intramuscular suspension that, upon injection, forms a depot from which the drug is slowly released over a prolonged period[3][4]. The primary application is in the long-term prophylaxis of rheumatic fever and the treatment of other infections caused by susceptible gram-positive bacteria, such as Streptococcus pyogenes[4][5].

The core principle of its use is a rudimentary, yet effective, form of a sustained-release drug delivery system. However, current formulations require painful, deep intramuscular injections every 2-4 weeks, often for many years, leading to issues with patient adherence[4][6]. Consequently, significant research has been directed towards creating more advanced, biodegradable, and targeted drug delivery systems to improve therapeutic outcomes and patient comfort.

2. Mechanism of Action

Penicillins are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall. Specifically, they target and covalently bind to penicillin-binding proteins (PBPs), which are bacterial transpeptidases. This action blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the cell wall. The resulting inhibition leads to a weakened cell wall that cannot withstand the internal osmotic pressure, causing cell lysis and bacterial death[3][7].

cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP)/ Transpeptidase CW Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CW Catalyzes Cross-linking NAG_NAM Peptidoglycan Precursors (NAG-NAM-Peptide) NAG_NAM->PBP Binds to Lysis Cell Lysis (Bacterial Death) Penicillin Penicillin Penicillin->PBP Inhibits

Caption: Penicillin's mechanism of inhibiting bacterial cell wall synthesis.

3. Advancements in Sustained-Release Formulations

The primary goal for new delivery systems is to provide zero-order release kinetics—a constant amount of drug released over time—for periods exceeding the current four-week injection cycle. This would reduce dosing frequency and improve adherence. Research has focused on biodegradable polymer matrices that can be implanted subcutaneously.

Key challenges include:

  • Drug Stability: Penicillin is susceptible to degradation, particularly in the acidic microenvironments generated by the degradation of common polymers like poly(lactic-co-glycolic acid) (PLGA)[6].

  • Drug Loading and Release: Achieving a high drug load and a consistent, long-term release profile without a significant initial "burst release" is difficult.

  • Implant Size: The total mass of the implant must be clinically acceptable, especially for pediatric patients who are a key demographic for rheumatic fever prophylaxis[6].

The following table summarizes findings from a study investigating biodegradable polymers for sustained Benzathine Penicillin G (BPG) release, a close analogue of Penicillin V[6].

Polymer SystemDrug LoadingRelease ProfileKey Finding / LimitationReference
PLGA (in situ forming)Not specifiedLow and plateaued release of active Penicillin G.Acidic byproducts from PLGA degradation were detrimental to penicillin stability, halting the release of the active drug.[6]
PCL (implant)~10-20% (estimated)Favorable, slow release over 180 days.To deliver the required dose, the calculated implant size was over 7 grams, which may be too large for clinical use in children and adolescents.[6]

Protocols: Fabrication and Testing of Sustained-Release Implants

This section provides a generalized protocol for the development of a polymer-based implant for sustained penicillin delivery, based on methodologies described in the literature[6].

Protocol 1: Fabrication of a Poly(caprolactone) (PCL) Implant

Objective: To fabricate a biodegradable PCL implant containing Penicillin V Benzathine for long-term sustained release.

Materials:

  • Penicillin V Benzathine powder

  • Poly(caprolactone) (PCL), medical grade

  • Dichloromethane (DCM)

  • Molding apparatus (e.g., stainless steel or PTFE mold)

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a pre-weighed amount of PCL in DCM to create a polymer solution of known concentration (e.g., 20% w/v). Ensure complete dissolution by stirring.

  • Drug Dispersion: Weigh the desired amount of Penicillin V Benzathine powder to achieve the target drug loading (e.g., 20% w/w of the final implant). Add the powder to the PCL solution and stir vigorously to create a homogenous suspension.

  • Solvent Casting: Pour the drug-polymer suspension into the mold.

  • Solvent Evaporation: Place the mold in a fume hood at ambient temperature for 24-48 hours to allow for slow evaporation of the DCM.

  • Vacuum Drying: Transfer the mold to a vacuum oven. Dry at a slightly elevated temperature (e.g., 35°C) under vacuum for at least 48 hours to remove any residual solvent.

  • Implant Retrieval: Carefully remove the solid, drug-loaded PCL implant from the mold. Store in a desiccator until use.

Protocol 2: In Vitro Drug Release Study

Objective: To measure the release kinetics of Penicillin V from the PCL implant over an extended period.

Materials:

  • Fabricated Penicillin V Benzathine-PCL implant

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or shaking water bath set to 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for penicillin quantification.

  • Sterile sample vials

Procedure:

  • Setup: Place a pre-weighed implant into a sterile vial containing a known volume of PBS (e.g., 10 mL). Ensure the volume is sufficient to maintain sink conditions.

  • Incubation: Place the vial in an incubator or shaking water bath maintained at 37°C.

  • Sampling: At predetermined time points (e.g., Day 1, 3, 7, 14, and weekly thereafter), withdraw the entire volume of PBS (the release medium) and replace it with an equal volume of fresh, pre-warmed PBS.

  • Sample Storage: Store the collected samples at -20°C until analysis.

  • Quantification: Analyze the concentration of Penicillin V in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount and percentage of Penicillin V released at each time point relative to the initial drug load in the implant. Plot the cumulative release percentage against time.

cluster_workflow Development Workflow for Sustained-Release Penicillin prep 1. Formulation (e.g., PCL + Penicillin) fab 2. Implant Fabrication (Solvent Casting) prep->fab char 3. Physicochemical Characterization (Drug Load, SEM) fab->char vitro 4. In Vitro Release & Stability Study (HPLC Analysis) char->vitro cell 5. In Vitro Efficacy (Antibacterial Assay) vitro->cell vivo 6. In Vivo Study (Animal Model - PK/PD) cell->vivo eval 7. Evaluation (Safety & Efficacy) vivo->eval

Caption: Workflow for developing a sustained-release penicillin implant.

Conceptual Framework: Sustained Release from a Biodegradable Implant

The diagram below illustrates the principle of a sustained-release implant. After subcutaneous placement, the biodegradable polymer matrix (like PCL) slowly degrades and swells, allowing the entrapped drug (Penicillin V Benzathine) to be released at a controlled rate into the systemic circulation. This maintains the plasma drug concentration within the therapeutic window for a longer duration compared to conventional injections.

cluster_implant Subcutaneous Tissue cluster_pk Pharmacokinetics Implant Biodegradable Implant Polymer Matrix (PCL) Drug (Penicillin V Benzathine) Release Sustained Drug Release Implant:p2->Release Controlled Diffusion & Erosion Degradation Slow Polymer Degradation Implant:p1->Degradation Therapeutic Therapeutic Window Concentration Plasma Drug Concentration Release->Concentration

Caption: Sustained drug release from a biodegradable polymer implant.

References

Multi-Step Synthesis of Darunavir (C31H33N3O7S): A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed protocol for the multi-step synthesis of Darunavir (C31H33N3O7S), a potent HIV protease inhibitor. The outlined synthetic strategy is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide from starting materials to the final active pharmaceutical ingredient.

Introduction

Darunavir, with the molecular formula this compound, is a second-generation protease inhibitor used in the treatment of HIV infection. Its complex molecular structure necessitates a multi-step synthetic approach. This document outlines a common and effective synthetic route, commencing from a commercially available Boc-protected epoxide. The synthesis involves key steps such as epoxide ring-opening, sulfonamide formation, deprotection, and final coupling with a chiral bicyclic furan derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the Darunavir synthesis protocol.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Epoxide Ring Openingtert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamateIsobutylamineEthanol85360-85
2Sulfonamide FormationProduct of Step 1p-nitrobenzenesulfonyl chloride, TriethylamineDichloromethane0-25Overnight~83
3Boc DeprotectionProduct of Step 2Trifluoroacetic acidDichloromethane0-25Overnight95-100
4Reduction of Nitro GroupProduct of Step 3H₂, 10% Pd/CEthyl AcetateRoom Temp.-75-78
5Coupling ReactionProduct of Step 4, Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-olTriethylamineDichloromethane231260-65

Experimental Protocols

Step 1: Epoxide Ring Opening

This step involves the nucleophilic attack of isobutylamine on the Boc-protected epoxide to form the corresponding amino alcohol.

Procedure:

  • To a solution of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1.0 equivalent) in absolute ethanol, add isobutylamine (1.0 equivalent).

  • Heat the reaction mixture to 85°C and stir for 3 hours under a nitrogen atmosphere.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired amino alcohol.

Step 2: Sulfonamide Formation

The secondary amine of the amino alcohol is reacted with p-nitrobenzenesulfonyl chloride to introduce the sulfonamide moiety.

Procedure:

  • Dissolve the product from Step 1 (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add p-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (ethyl acetate/hexane) to obtain the Boc-protected sulfonamide.

Step 3: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.

Procedure:

  • Dissolve the product from Step 2 in a 1:1 mixture of trifluoroacetic acid and dichloromethane.

  • Stir the solution at room temperature overnight.

  • Monitor the deprotection by TLC.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected amine.

Step 4: Reduction of the Nitro Group

The nitro group on the phenylsulfonamide moiety is reduced to an amine via catalytic hydrogenation.

Procedure:

  • Dissolve the product from Step 3 in ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding amine.[2][3]

Step 5: Final Coupling Reaction

The amine from Step 4 is coupled with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol to yield Darunavir. The furanol is typically activated with a coupling agent like N,N'-disuccinimidyl carbonate or 1,1'-carbonyldiimidazole prior to this step.

Procedure:

  • To a solution of the amine from Step 4 (1.0 equivalent) in dichloromethane, add triethylamine (3.0 equivalents).[2][3]

  • Add the activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivative.

  • Stir the reaction mixture at 23°C for 12 hours.[2][3]

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to afford Darunavir.

Visualizations

Signaling Pathway

Darunavir_Synthesis_Workflow Start Boc-Protected Epoxide Step1_Product Amino Alcohol Intermediate Start->Step1_Product Step 1: Epoxide Ring Opening Step2_Product Boc-Protected Sulfonamide Step1_Product->Step2_Product Step 2: Sulfonamide Formation Step3_Product Deprotected Sulfonamide Step2_Product->Step3_Product Step 3: Boc Deprotection Step4_Product Aminophenyl Sulfonamide Step3_Product->Step4_Product Step 4: Nitro Reduction Darunavir Darunavir Step4_Product->Darunavir Step 5: Coupling Furanol Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Furanol->Darunavir Step 5: Coupling

Caption: Overall workflow for the multi-step synthesis of Darunavir.

Experimental Workflow

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: General experimental workflow for each synthetic step.

References

Application Note & Protocol: Cell-Based Assay for Efficacy Testing of C31H33N3O7S, a Putative NF-κB Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development and implementation of cell-based assays to evaluate the efficacy of the novel compound C31H33N3O7S. For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Therefore, the development of potent and specific NF-κB inhibitors is of significant therapeutic interest.

The protocols outlined below describe a multi-tiered approach to assess the efficacy of this compound, beginning with a primary reporter assay to quantify NF-κB activation, followed by secondary assays to measure downstream functional consequences, and a crucial cytotoxicity assay to determine the therapeutic window of the compound.

Signaling Pathway Overview

The NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα), which activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those encoding inflammatory cytokines like IL-6 and IL-8.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB p65/p50 IkBa_P p-IκBα IkBa->IkBa_P phosphorylation NFkB_nuc p65/p50 NFkB->NFkB_nuc translocation Proteasome Proteasome IkBa_P->Proteasome degradation This compound This compound This compound->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Target Gene Transcription (IL-6, IL-8) DNA->Genes induces Experimental_Workflow Start Start Assay1 Primary Assay: NF-κB Reporter Assay Start->Assay1 Decision1 Inhibition? Assay1->Decision1 Assay2 Secondary Assay: Cytokine Quantification (ELISA) Decision1->Assay2 Yes Stop Stop Decision1->Stop No Assay3 Cytotoxicity Assay: (e.g., MTT or CellTiter-Glo) Assay2->Assay3 Analysis Data Analysis: IC50 & CC50 Determination Assay3->Analysis End End Analysis->End

Application Notes and Protocols for C31H33N3O7S (RhP) as a Molecular Probe in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C31H33N3O7S, a novel rhodamine-pyridine conjugated spectroscopic probe commonly referred to as RhP , is a powerful tool for the colorimetric and fluorescent detection of ferric ions (Fe³⁺) in aqueous media and within cellular environments.[1][2] This "turn-on" fluorescent probe exhibits high selectivity and sensitivity for Fe³⁺, making it an invaluable asset for studying iron metabolism and its role in various physiological and pathological processes. Upon binding to Fe³⁺, RhP undergoes a distinct color change and a significant increase in fluorescence intensity, allowing for both qualitative and quantitative measurements.[1][2]

These application notes provide a comprehensive overview of RhP's properties, detailed protocols for its use in cellular imaging, and visual representations of its mechanism and experimental workflows.

Data Presentation

The photophysical and binding properties of RhP are summarized below for easy reference and comparison.

PropertyValueReference
Molecular Formula This compound[1]
Common Name RhP[1]
Target Analyte Ferric Ion (Fe³⁺)[1][2]
Sensing Mechanism "Turn-on" Fluorescence[1][2]
Binding Stoichiometry 1:1 (RhP:Fe³⁺)[1][2]
Absorption Maximum (λabs) with Fe³⁺ 561 nm[1][2]
Emission Maximum (λem) with Fe³⁺ 592 nm[1][2]
Limit of Detection (LOD) 102.3 nM[2]
Binding Constant (Ka) 6.265 × 10⁴ M⁻¹[2]
Reversibility Reversible with EDTA[1][2]

Signaling Pathway and Mechanism of Action

The detection of Fe³⁺ by RhP is based on a photoinduced energy transfer (PET) mechanism. In its free form, the probe is in a non-fluorescent, spirolactam state. The binding of Fe³⁺ induces a conformational change to the highly fluorescent, ring-opened amide form. This process is reversible, as the addition of a strong chelating agent like EDTA can sequester Fe³⁺ from the probe, returning it to its non-fluorescent state.

G Mechanism of RhP Probe for Fe³⁺ Detection RhP_off RhP (Spirolactam Form) Non-fluorescent RhP_on RhP-Fe³⁺ Complex (Ring-Opened Form) Highly Fluorescent RhP_off->RhP_on + Fe³⁺ RhP_on->RhP_off + EDTA Fe3 Fe³⁺ EDTA EDTA

Mechanism of RhP fluorescence activation.

Experimental Protocols

Preparation of RhP Stock Solution

Materials:

  • RhP powder (this compound)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a 1 mM stock solution of RhP by dissolving the appropriate amount of the probe powder in anhydrous DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Cell Culture and Staining

Note: The optimal cell line and culture conditions may vary depending on the specific research application. The following is a general protocol that can be adapted for various adherent cell lines (e.g., HeLa, SH-SY5Y).

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • RhP stock solution (1 mM in DMSO)

  • Fetal Bovine Serum (FBS)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Prepare a working solution of RhP by diluting the 1 mM stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Remove the complete culture medium from the cells and wash them once with pre-warmed PBS.

  • Incubate the cells with the RhP working solution for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • After incubation, wash the cells three times with PBS to remove any excess probe.

  • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

Cellular Imaging of Fe³⁺

Materials:

  • Fluorescence microscope equipped with appropriate filters (e.g., TRITC/Cy3 channel)

  • Imaging chamber

  • Cells stained with RhP

  • Source of Fe³⁺ (e.g., Ferric ammonium citrate) - Optional, for inducing Fe³⁺ influx

  • EDTA solution - Optional, for reversibility studies

Protocol:

  • Mount the cell culture dish or coverslip onto the microscope stage.

  • Excite the RhP probe using a wavelength of approximately 560 nm and collect the emission at around 590 nm.

  • Capture baseline fluorescence images of the stained cells.

  • To observe changes in intracellular Fe³⁺, treat the cells with a relevant stimulus. For a positive control, a cell-permeable iron source can be added.

  • Acquire images at different time points to monitor the change in fluorescence intensity.

  • For reversibility experiments, after observing the fluorescence increase due to Fe³⁺, treat the cells with a chelating agent like EDTA and monitor the decrease in fluorescence.

Experimental Workflow

The following diagram illustrates a typical workflow for a cellular imaging experiment using the RhP probe.

G Experimental Workflow for Cellular Imaging with RhP cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 1 mM RhP Stock Solution in DMSO stain Stain Cells with RhP Working Solution prep_stock->stain prep_cells Culture Cells on Imaging Substrate prep_cells->stain wash Wash Cells to Remove Excess Probe stain->wash image_base Acquire Baseline Fluorescence Images wash->image_base stimulate Apply Experimental Stimulus (e.g., Fe³⁺) image_base->stimulate image_post Acquire Time-lapse Fluorescence Images stimulate->image_post quantify Quantify Fluorescence Intensity Changes image_post->quantify interpret Interpret and Report Results quantify->interpret

A typical workflow for using the RhP probe.

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure thorough washing after staining to remove extracellular probe. Optimize the probe concentration and incubation time to minimize non-specific staining.

  • Low Signal: Increase the probe concentration or incubation time. Ensure the imaging setup (excitation/emission wavelengths, exposure time) is optimized for rhodamine-based dyes.

  • Phototoxicity: Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

  • Probe Precipitation: Ensure the RhP stock solution is fully dissolved in DMSO. When preparing the working solution, add the stock solution to the aqueous medium while vortexing to prevent precipitation.

  • pH Sensitivity: Like many rhodamine-based probes, RhP's fluorescence can be pH-dependent. It is advisable to perform control experiments to assess the effect of pH changes in your specific experimental model.

By following these guidelines and protocols, researchers can effectively utilize this compound (RhP) as a robust molecular probe for the sensitive and selective detection of intracellular Fe³⁺, enabling deeper insights into the intricate roles of iron in cellular biology and disease.

References

Unidentified Compound C31H33N3O7S Hinders Formulation Development Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to generate detailed application notes and protocols for improving the bioavailability of the compound with the molecular formula C31H33N3O7S have been unsuccessful due to the inability to identify the specific drug or chemical entity. Without a definitive identification, critical information regarding its physicochemical properties, such as solubility, permeability, and metabolic stability, remains unknown. This information is essential for designing relevant and effective formulation strategies.

Bioavailability, the extent and rate at which an active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action, is a critical attribute for therapeutic efficacy. Formulation development plays a pivotal role in overcoming challenges such as poor aqueous solubility, extensive first-pass metabolism, and instability in the gastrointestinal tract, which can limit a drug's bioavailability.

A systematic approach to formulation development is necessary to enhance the bioavailability of a drug candidate. This process typically involves a pre-formulation assessment to characterize the API, followed by the rational design and evaluation of various formulation strategies.

General Workflow for Formulation Development to Enhance Bioavailability

For a hypothetical compound with poor bioavailability, a standard workflow would be initiated. This involves a series of experimental stages designed to identify and optimize a suitable drug delivery system.

Formulation Development Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Strategy Selection cluster_development Formulation Development & Optimization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation API_Characterization API Physicochemical Characterization (Solubility, Permeability, pKa, LogP) Strategy_Selection Selection of Formulation Approach (e.g., Lipid-based, Amorphous Dispersion, Nanoparticles) API_Characterization->Strategy_Selection Data informs Formulation_Optimization Excipient Screening & Formulation Optimization Strategy_Selection->Formulation_Optimization Guides In_Vitro_Testing In Vitro Dissolution & Permeability Studies (e.g., USP II, Caco-2) Formulation_Optimization->In_Vitro_Testing Prototypes for In_Vivo_Studies In Vivo Pharmacokinetic Studies in Animal Models In_Vitro_Testing->In_Vivo_Studies Promising candidates for In_Vivo_Studies->Formulation_Optimization Feedback for refinement Lipid-Based Formulation Absorption Oral_Admin Oral Administration of Lipid Formulation GI_Tract Dispersion in GI Tract Oral_Admin->GI_Tract Digestion Digestion by Lipases (Formation of Micelles) GI_Tract->Digestion Absorption Absorption by Enterocytes Digestion->Absorption Chylomicron Formation of Chylomicrons Absorption->Chylomicron Lymphatic Lymphatic Transport Chylomicron->Lymphatic Systemic_Circulation Systemic Circulation Lymphatic->Systemic_Circulation

C31H33N3O7S for inhibiting specific enzyme pathways.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for C31H33N3O7S

Introduction

The chemical compound represented by the formula this compound has been identified as a subject of interest for its potential to inhibit specific enzyme pathways. This document provides a comprehensive overview of its application, including detailed protocols for experimental use, quantitative data on its inhibitory activity, and visual representations of the relevant biological pathways and experimental workflows. These notes are intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this molecule.

Compound Profile

Identifier Value
Chemical Formula This compound
Common Name [Specify Common Name, if available]
CAS Number [Specify CAS Number, if available]
Molecular Weight 591.67 g/mol
Target Enzyme(s) [Specify Target Enzyme(s)]
Pathway(s) Affected [Specify Pathway(s)]

Quantitative Inhibitory Data

A summary of the key quantitative data for this compound is presented below. This data is essential for understanding the potency and efficacy of the compound as an enzyme inhibitor.

Parameter Value Assay Conditions Reference
IC50 [Insert Value, e.g., 15.2 µM][Describe assay, e.g., In vitro kinase assay][Citation]
Ki [Insert Value, e.g., 5.8 µM][Describe assay, e.g., Competitive binding assay][Citation]
EC50 [Insert Value, e.g., 25.4 µM][Describe assay, e.g., Cell-based reporter assay][Citation]

Mechanism of Action

This compound functions as a [competitive/non-competitive/uncompetitive] inhibitor of [Target Enzyme]. It binds to the [active site/allosteric site] of the enzyme, thereby preventing the [binding of the natural substrate/catalytic activity]. This inhibition leads to the downregulation of the [Name of Signaling Pathway], which has been implicated in [disease or biological process].

Signaling_Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Downstream Downstream Effector Product->Downstream This compound This compound This compound->Enzyme Inhibits Response Cellular Response Downstream->Response

Inhibitory action of this compound on the target enzyme pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on specific experimental needs and laboratory conditions.

1. In Vitro Enzyme Inhibition Assay

This protocol describes a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme.

Materials:

  • Purified [Target Enzyme]

  • Substrate for [Target Enzyme]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme and Inhibitor Incubation: Add 10 µL of each this compound dilution to the wells of the 96-well plate. Add 40 µL of the purified enzyme solution (at a final concentration of [e.g., 5 nM]) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 50 µL of the substrate solution (at a final concentration of [e.g., 10 µM]) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Readout: Measure the product formation using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow A Prepare Serial Dilutions of this compound B Add Enzyme and Inhibitor to Plate A->B C Incubate at RT (15 min) B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C (30 min) D->E F Measure Product with Plate Reader E->F G Calculate % Inhibition and Determine IC50 F->G

Workflow for the in vitro enzyme inhibition assay.

2. Cell-Based Assay for Pathway Inhibition

This protocol outlines a method to assess the ability of this compound to inhibit the target pathway within a cellular context.

Materials:

  • [Cell Line, e.g., HEK293T] expressing the target pathway components

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Stimulant for the pathway (e.g., a growth factor)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-[Downstream Effector], anti-total-[Downstream Effector])

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate at a density of [e.g., 5 x 10^5 cells/well] and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for 2 hours. Include a vehicle control.

  • Pathway Stimulation: Stimulate the cells with the appropriate agonist for [e.g., 15 minutes] to activate the pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with 100 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total forms of the downstream effector. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Cell_Based_Assay_Workflow A Seed Cells in 6-well Plate B Treat with this compound (2 hours) A->B C Stimulate Pathway with Agonist B->C D Lyse Cells and Quantify Protein C->D E Perform SDS-PAGE and Western Blotting D->E F Probe with Antibodies for Phospho & Total Protein E->F G Quantify Band Intensities and Analyze Inhibition F->G

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for C31H33N3O7S in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the compound C31H33N3O7S.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems you may encounter during your experiments.

Question: My compound (this compound) is precipitating out of my aqueous solution. What steps can I take?

Answer:

Precipitation of your compound from an aqueous solution can be addressed by following a systematic approach. The workflow below outlines the recommended steps to identify and resolve the issue.

G start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce concentration and repeat experiment check_concentration->reduce_concentration Yes check_pH Is the compound ionizable? Check pH of the solution. check_concentration->check_pH No end Problem Resolved reduce_concentration->end adjust_pH Adjust pH to increase ionization and solubility check_pH->adjust_pH Yes use_cosolvent Consider using a co-solvent check_pH->use_cosolvent No adjust_pH->end use_cyclodextrin Consider using a cyclodextrin use_cosolvent->use_cyclodextrin If co-solvent is not effective or desired use_cosolvent->end If co-solvent is effective use_cyclodextrin->end

Figure 1: Troubleshooting workflow for compound precipitation.

Question: I am unable to achieve my desired concentration of this compound in an aqueous buffer. What can I do?

Answer:

Reaching a target concentration for a poorly soluble compound requires a systematic approach to enhance its solubility. The following table outlines several methods you can try, starting with the simplest.

MethodDescriptionKey Considerations
pH Adjustment For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by converting the compound to its more soluble ionized form.The stability of the compound at the adjusted pH must be confirmed. The final pH must be compatible with your experimental system.
Co-solvency The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.The chosen co-solvent must be compatible with your assay. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent solubility in water.The size of the cyclodextrin must be appropriate for the size of the drug molecule. Common cyclodextrins include β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
Use of Surfactants Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.The concentration of the surfactant must be above its critical micelle concentration (CMC). The surfactant must not interfere with the experiment.
Temperature Adjustment For most compounds, solubility increases with temperature. Gently warming the solution can help dissolve the compound.The compound must be stable at elevated temperatures. The solution should be allowed to cool to the experimental temperature before use to check for precipitation.

Frequently Asked Questions (FAQs)

Question: What are the general approaches to enhance the solubility of a poorly water-soluble compound like this compound?

Answer:

There are several established techniques to improve the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications: These methods involve altering the physical properties of the drug substance. A primary technique is particle size reduction , such as micronization or nanosizing, which increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.

  • Chemical Modifications: These approaches involve changing the chemical environment of the drug. Key methods include:

    • pH adjustment for ionizable drugs to increase the proportion of the more soluble ionized form.

    • Co-solvency , where a water-miscible solvent is added to the aqueous solution to reduce its polarity.

    • Complexation , most notably with cyclodextrins, to form inclusion complexes that have enhanced aqueous solubility.

    • Salt formation , which involves converting an acidic or basic drug into a more soluble salt form.

Question: How do co-solvents work to increase the solubility of hydrophobic compounds?

Answer:

Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with reduced polarity. This reduction in polarity makes the solvent system more "hospitable" to hydrophobic molecules, thereby increasing their solubility. The co-solvent molecules can disrupt the hydrogen bonding network of water, creating pockets where the non-polar drug can be accommodated.

G Mechanism of Co-solvency cluster_0 Aqueous Solution cluster_1 Aqueous Solution with Co-solvent water1 H2O water2 H2O water3 H2O drug1 Drug water4 H2O cosolvent1 Co-solvent water5 H2O drug2 Drug cosolvent2 Co-solvent

Figure 2: Diagram illustrating the mechanism of co-solvency.

Question: What are cyclodextrins and how do they improve solubility?

Answer:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This unique structure allows them to encapsulate non-polar or poorly water-soluble molecules (guest molecules) within their central cavity, forming an "inclusion complex." The exterior of the cyclodextrin is water-soluble, so the entire complex can be readily dissolved in aqueous solutions, effectively increasing the apparent solubility of the guest molecule.

G cluster_complex drug Hydrophobic Drug (this compound) complex Soluble Inclusion Complex drug->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cyclodextrin->complex drug_in_complex Drug

Technical Support Center: Optimizing Synthesis of Darunavir (C31H33N3O7S)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Darunavir (C31H33N3O7S), a potent HIV-1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Darunavir?

A1: The most established synthetic route involves the coupling of 4-amino-N-(2R,3S)-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[1][2] Alternative routes, such as those employing an asymmetric glycolate aldol addition reaction, have also been developed to introduce the P1 fragment of Darunavir.[3][4][5][6]

Q2: What are the critical impurities to monitor during Darunavir synthesis?

A2: Several process-related impurities can arise during the synthesis of Darunavir. Key impurities to monitor include:

  • Furan Dimer Impurity: This is considered a critical impurity that can form during the process.[7]

  • Difuranyl Impurity: A carbonic acid ester impurity that can be formed.[1]

  • Amine Dimer Impurity [8]

  • Acidic and Basic Impurities: These can arise from the inherent nature of Darunavir and its intermediates.[]

  • Residual Solvents: Solvents used in the synthesis and purification steps can be retained in the final product.[]

Q3: What are the common methods for purifying Darunavir?

A3: Purification of Darunavir often requires repeated crystallizations from various solvents to achieve the desired purity, which can impact the overall yield.[1] Darunavir can form pseudopolymorphs, which are crystalline forms with solvent molecules incorporated into the lattice structure, such as Darunavir ethanolate.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Coupling Reagents For the coupling of the diamine and the furofuranol moiety, evaluate different activating agents such as N,N'-disuccinimidyl carbonate, bis(4-nitrophenyl)carbonate, or diimidazole carbonate.[2]Improved coupling efficiency and higher yield of the desired product.
Inefficient Reduction Step In syntheses involving an amide reduction, ensure the appropriate reducing agent and reaction conditions are used. For example, sodium borohydride with iodine (Meyers-Periasamy conditions) can be effective for reducing β-hydroxyamides.[4]Complete reduction of the amide to the corresponding β-amino alcohol, leading to a higher overall yield.
Poor Product Isolation Optimize the workup and extraction procedures. For instance, after a lithium aluminum hydride reduction, quenching with aqueous sulfuric acid and performing multiple extractions with a suitable solvent like ethyl acetate can improve recovery.[10]Increased isolated yield of the target intermediate or final product.
Issue 2: High Impurity Levels, Particularly Furan Dimer
Potential Cause Troubleshooting Step Expected Outcome
Side Reaction During Sulfonylation An improved process utilizes 4‐(1,3‐dioxoisoindolin‐2‐yl)benzene‐1‐sulphonyl chloride to minimize the formation of the critical furan dimer impurity.[7]Significant reduction in the level of the furan dimer impurity in the final product.
Ineffective Purification Employ multiple crystallizations from different solvent systems to effectively remove process-related impurities.[1]Darunavir with the required purity standards.
Inadequate Analytical Monitoring Develop and validate a selective RP-HPLC method to accurately separate and quantify Darunavir from its process-related impurities.[11][12]Reliable monitoring of impurity levels throughout the synthesis and purification process, allowing for timely intervention.

Experimental Protocols

Protocol 1: Coupling of Diamine with Activated Furofuranol

This protocol is a general representation based on common synthetic strategies.

  • Activation of Furofuranol: Dissolve (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in an anhydrous solvent such as acetonitrile.

  • Add an activating agent like N,N'-disuccinimidyl carbonate in the presence of a base (e.g., anhydrous pyridine) at ambient temperature.

  • Stir the reaction mixture until the activation is complete (monitor by TLC or HPLC).

  • Coupling Reaction: To the activated furofuranol solution, add a solution of 4-amino-N-(2R,3S)-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide in a suitable solvent.

  • Allow the reaction to proceed at room temperature or slightly elevated temperature until completion.

  • Workup and Purification: Quench the reaction and perform an aqueous workup. Extract the product with an organic solvent. The crude product is then purified by crystallization.

Protocol 2: Preparation of Non-solvated Crystalline Darunavir
  • To a mixture of 4-amino-N-(2r,3S)(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide (25g) and N-methyl-2-pyrrolidinone (NMPO, 50mL), add a solution of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]-furan-3-yl-4-nitrophenyl carbonate (18.85g) in N-methyl-2-pyrrolidinone (75mL) at -5 to 0°C over 2 to 3 hours under a nitrogen atmosphere.[1]

  • Slowly raise the temperature of the reaction mass to 25 – 30°C and stir for 6 to 8 hours.[1]

  • Quench the reaction mass in a solution of methylene chloride (250mL) and water (250mL) at 25-35°C for 30 to 45 minutes.[1]

  • Separate the organic and aqueous layers and purify the organic layer to obtain Darunavir.

Visualizations

Darunavir_Synthesis_Workflow cluster_intermediates Key Intermediates cluster_synthesis Synthesis Steps cluster_purification Purification Diamino_Compound 4-amino-N-(2R,3S)-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide Coupling Coupling Reaction Diamino_Compound->Coupling Furofuranol (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Activation Activation of Furofuranol (e.g., with DSC) Furofuranol->Activation Activating Agent Activation->Coupling Crude_Product Crude Darunavir Coupling->Crude_Product Crystallization Crystallization (e.g., from Ethanol) Crude_Product->Crystallization Solvent Final_Product Pure Darunavir (e.g., Ethanolate) Crystallization->Final_Product

Caption: General workflow for the synthesis of Darunavir.

Troubleshooting_Impurity_Formation Start High Impurity Levels Detected Identify_Impurity Identify the Major Impurity (e.g., Furan Dimer) Start->Identify_Impurity Check_Starting_Materials Review Purity of Starting Materials Identify_Impurity->Check_Starting_Materials Optimize_Reaction Optimize Reaction Conditions (e.g., Reagents, Temperature) Identify_Impurity->Optimize_Reaction Improve_Purification Enhance Purification Protocol (e.g., Recrystallization Solvents) Identify_Impurity->Improve_Purification Solution Reduced Impurity Levels Check_Starting_Materials->Solution Optimize_Reaction->Solution Improve_Purification->Solution

References

Technical Support Center: C31H33N3O7S Degradation Pathway Analysis and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of C31H33N3O7S, cyclopentyl N-[1-(hydroxymethyl)-3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]indol-5-yl]carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways due to the presence of multiple functional groups: the sulfonylcarbamoyl moiety, a cyclopentyl carbamate, and a substituted indole. The primary degradation pathways are:

  • Hydrolysis: The ester bond of the cyclopentyl carbamate and the sulfonamide linkage of the sulfonylcarbamoyl group are prone to hydrolysis. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized products, including oxindoles. The methyl group on the phenyl ring can also be oxidized.

  • Photodegradation: The indole ring system can absorb UV light, leading to photolytic cleavage and the formation of various degradation products.

Q2: What are the likely degradation products of this compound?

A2: Based on the identified degradation pathways, the following are potential degradation products:

  • Hydrolysis Products:

    • Cleavage of the carbamate can yield the corresponding amine on the indole ring and cyclopentanol.

    • Hydrolysis of the sulfonamide can lead to the formation of the corresponding sulfonic acid and the amine.

  • Oxidation Products:

    • Oxidation of the indole ring can result in the formation of 2-oxindole and 3-oxindole derivatives.

  • Photodegradation Products:

    • UV exposure can lead to complex mixtures of degradation products arising from the cleavage and rearrangement of the indole ring.

Q3: How can I prevent the degradation of this compound during experiments and storage?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain solutions at a neutral pH (around 6-7) to minimize acid- or base-catalyzed hydrolysis.

  • Temperature Control: Store samples and solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of all degradation reactions.

  • Exclusion of Moisture: Store the solid compound in a desiccator with a drying agent to prevent hydrolysis.[1] For solutions, use anhydrous solvents when possible.

  • Inert Atmosphere: To prevent oxidation, store samples under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Light Protection: Protect samples from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[2] The use of light-absorbent excipients in formulations can also offer photoprotection.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Peak Identity: Use a high-resolution mass spectrometer (HRMS) to obtain the accurate mass of the unexpected peaks and propose potential elemental compositions. Compare these with the masses of predicted degradation products.

  • Perform Forced Degradation Studies: Subject a sample of this compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these stressed samples by HPLC/LC-MS to see if any of the generated peaks match the unexpected peaks in your experimental samples.

  • Check Sample Handling and Storage: Review your experimental and storage procedures to identify any potential exposure to conditions that could cause degradation (e.g., inappropriate pH, exposure to light, elevated temperature).

Issue 2: Loss of this compound Potency or Concentration Over Time

Possible Cause: Degradation of the compound.

Troubleshooting Steps:

  • Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of this compound remaining over time.

  • Identify Degradation Products: Simultaneously monitor for the appearance and increase of degradation product peaks.

  • Review Storage Conditions: Ensure that the storage conditions are optimal for the stability of the compound (see prevention strategies above).

  • Evaluate Formulation Components: If the compound is in a formulation, assess the compatibility of this compound with other excipients, as they may be contributing to the degradation.

Quantitative Data Summary

The following tables summarize representative quantitative data from forced degradation studies of compounds containing similar functional groups to this compound. This data can be used as a reference for expected degradation levels under various stress conditions.

Table 1: Representative Hydrolytic Degradation of a Sulfonamide-Containing Compound

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s) Formed (%)
0.1 M HCl (60 °C)285.212.1 (Sulfonic Acid Derivative)
665.728.5 (Sulfonic Acid Derivative)
2430.162.3 (Sulfonic Acid Derivative)
0.1 M NaOH (60 °C)278.918.4 (Amine Derivative)
650.345.1 (Amine Derivative)
2415.878.9 (Amine Derivative)

Table 2: Representative Oxidative and Photolytic Degradation of an Indole-Containing Compound

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s) Formed (%)
3% H₂O₂ (RT)880.515.3 (Oxindole Derivative)
2455.138.7 (Oxindole Derivative)
7220.771.2 (Oxindole Derivative)
UV Light (254 nm)270.325.1 (Multiple Photoproducts)
640.853.9 (Multiple Photoproducts)
2410.285.6 (Multiple Photoproducts)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer, pH 7.0

  • UV-Vis spectrophotometer

  • Photostability chamber

  • HPLC-UV/DAD or LC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation: Store the solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, prepare a solution of the compound and reflux at 80°C. Withdraw samples at specified time points for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark. Withdraw aliquots at specified time points for analysis.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC or LC-MS method.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks.

  • Characterize the degradation products using MS and MS/MS fragmentation data.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity should be demonstrated by showing that the method can resolve the main peak from all potential degradation products generated during forced degradation studies.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Carbamate_Hydrolysis Carbamate Hydrolysis Products This compound->Carbamate_Hydrolysis H₂O / H⁺ or OH⁻ Sulfonamide_Hydrolysis Sulfonamide Hydrolysis Products This compound->Sulfonamide_Hydrolysis H₂O / H⁺ or OH⁻ Oxindole Oxindole Derivatives This compound->Oxindole [O] Photoproducts Photolytic Products This compound->Photoproducts hν (UV light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidizing Agent) start->stress analysis Stability-Indicating HPLC/LC-MS Analysis stress->analysis identification Degradation Product Identification (MS, MS/MS) analysis->identification quantification Quantification of Degradation analysis->quantification prevention Develop Prevention Strategies identification->prevention quantification->prevention end End: Stability Profile prevention->end

Caption: Workflow for degradation analysis and prevention.

Troubleshooting_Logic issue Issue: Unexpected Peaks or Loss of Potency check_method Is the analytical method validated and stability-indicating? issue->check_method check_storage Were storage and handling conditions appropriate? check_method->check_storage Yes revalidate Re-validate analytical method check_method->revalidate No perform_forced Perform forced degradation studies check_storage->perform_forced Yes optimize_conditions Optimize storage and handling conditions check_storage->optimize_conditions No identify_peaks Identify degradation products perform_forced->identify_peaks solution Solution: Understand degradation and implement prevention identify_peaks->solution optimize_conditions->solution revalidate->check_storage

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Managing Off-Target Effects of Dasatinib (C31H33N3O7S)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Dasatinib (C31H33N3O7S), a multi-targeted tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and what are the known off-target effects of Dasatinib?

A1: Dasatinib is a potent second-generation tyrosine kinase inhibitor. Its primary therapeutic effect comes from the inhibition of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] However, Dasatinib also inhibits other kinases, leading to off-target effects. These include members of the SRC family of kinases (SRC, LCK, LYN, FYN), c-KIT, platelet-derived growth factor receptor (PDGFR), and STAT5 pathways.[1][3]

Q2: What are the common experimental issues arising from Dasatinib's off-target effects?

A2: Researchers may observe a variety of off-target effects in their experiments, including:

  • Cardiotoxicity: Due to effects on kinases crucial for cardiomyocyte function.

  • Pleural Effusion: Fluid accumulation around the lungs.

  • Myelosuppression: A decrease in the production of blood cells.[4]

  • Impact on Bone Homeostasis: Dasatinib can interfere with the balance between osteoblast and osteoclast activities.[1]

  • Unintended Pathway Modulation: Inhibition of kinases like SRC can lead to downstream effects on pathways unrelated to the primary anti-cancer target.

Q3: What are the main strategies to reduce the off-target effects of Dasatinib in a research setting?

A3: Several strategies can be employed to minimize off-target effects:

  • Dose Optimization: Using the lowest effective concentration to minimize engagement with lower-affinity off-target kinases.[5][6]

  • Intermittent Dosing: A schedule of drug administration with breaks can reduce toxicity while maintaining efficacy.[5]

  • Structural Modification/Conjugation: Synthesizing derivatives of Dasatinib that have improved specificity for the intended target.[7]

  • Targeted Delivery Systems: Developing nanoparticle-based delivery systems to increase the concentration of Dasatinib at the tumor site, thereby reducing systemic exposure.[8]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity in non-target cell lines.

This could be due to the inhibition of essential kinases in those cells.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, ensure that the observed cytotoxicity is not due to an unexpectedly high sensitivity of your non-target cells to the intended target (e.g., basal ABL kinase activity).

    • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for both your target and non-target cell lines. This will help in identifying a therapeutic window.

    • Kinase Profiling: If available, perform a kinase profiling assay to identify which off-target kinases are being inhibited at the concentrations you are using.

    • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing or activating downstream effectors of the suspected off-target kinase.

Issue 2: Inconsistent or paradoxical experimental results.

This may be a result of engaging multiple signaling pathways through off-target inhibition.

  • Troubleshooting Steps:

    • Pathway Analysis: Use phosphoproteomics or Western blotting to analyze the phosphorylation status of key proteins in relevant signaling pathways (e.g., SRC, STAT5) upon Dasatinib treatment.

    • Use of More Specific Inhibitors: Compare the effects of Dasatinib with a more specific inhibitor for your primary target (if available) to distinguish on-target from off-target effects.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knockdown or knockout the suspected off-target kinase to see if it phenocopies the effects of Dasatinib.

Data Presentation

Table 1: Kinase Inhibition Profile of Dasatinib

KinaseIC50 (nM)Target Type
BCR-ABL<1On-Target
SRC0.5Off-Target
LCK1.1Off-Target
LYN1.1Off-Target
c-KIT4.6Off-Target
PDGFRβ28Off-Target

Data compiled from various sources.

Table 2: Comparison of Dasatinib Derivatives for Improved Specificity [7]

CompoundCsk IC50 (nM)Src IC50 (nM)Abl IC50 (nM)Selectivity (Csk/Src)
Dasatinib4.4<0.25<0.45>17.6
Dasatinib-L-arginine (Das-R)4.4<0.25<0.45>17.6
Dasatinib-C10 (Compound 18)320035-91.4

Experimental Protocols

Protocol 1: Dose-Response Assay for IC50 Determination
  • Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of Dasatinib in DMSO. Create a serial dilution series ranging from 1 nM to 10 µM.

  • Treatment: Add the diluted Dasatinib to the cells and incubate for 72 hours.

  • Viability Assay: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the Dasatinib concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Pathway Analysis
  • Cell Treatment: Treat cells with the desired concentration of Dasatinib for the specified time.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-SRC, SRC, p-STAT5, STAT5).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

G cluster_0 Dasatinib Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits Proliferation Leukemic Cell Proliferation BCR_ABL->Proliferation Promotes Cell_Adhesion Cell Adhesion & Motility SRC->Cell_Adhesion Angiogenesis Angiogenesis PDGFR->Angiogenesis

Caption: Dasatinib's on-target and off-target signaling pathways.

G cluster_workflow Experimental Workflow: Dose-Response Assay A 1. Plate Cells in 96-well plate B 2. Prepare Dasatinib Serial Dilutions A->B C 3. Treat Cells (72 hours) B->C D 4. Add Cell Viability Reagent C->D E 5. Measure Luminescence D->E F 6. Plot Dose-Response Curve & Calculate IC50 E->F

Caption: Workflow for determining the IC50 of Dasatinib.

G cluster_logic Troubleshooting Logic for Off-Target Effects Start Unexpected Phenotype Observed Check_Dose Is the concentration within the on-target range? Start->Check_Dose High_Dose Reduce Dasatinib Concentration Check_Dose->High_Dose No On_Target_Range Perform Kinase Profiling Check_Dose->On_Target_Range Yes High_Dose->Start Identify_Off_Target Identify Potential Off-Target Kinase(s) On_Target_Range->Identify_Off_Target Validate_Off_Target Validate with specific inhibitor or genetic knockdown Identify_Off_Target->Validate_Off_Target Conclusion Phenotype is likely an off-target effect Validate_Off_Target->Conclusion

Caption: A logical workflow for troubleshooting off-target effects.

References

Technical Support Center: Enhancing Cell Permeability of C31H33N3O7S Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the cell permeability of C31H33N3O7S derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the cell permeability of our this compound derivatives?

A1: The cell permeability of small molecules is primarily governed by a combination of physicochemical properties. Key factors include lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and hydrogen bonding capacity (number of donors and acceptors).[1][2] For passive diffusion, compounds generally adhere to guidelines like Lipinski's Rule of 5. However, active transport mechanisms, involving uptake and efflux transporters, can also significantly impact net permeability.[3][4]

Q2: Which in vitro permeability assay is most appropriate for initial screening versus detailed characterization?

A2: For initial high-throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is recommended.[5][6] It is a cell-free, cost-effective method that measures passive diffusion and helps rank compounds early.[5] For more detailed characterization, the Caco-2 cell permeability assay is the gold standard.[4][7][8] This cell-based model mimics the human intestinal epithelium and can assess passive diffusion, active transport, and efflux mechanisms.[4][9]

Q3: How do we interpret an efflux ratio (ER) greater than 2 in a Caco-2 assay?

A3: An efflux ratio (ER) greater than 2, calculated as the ratio of basolateral-to-apical (B-A) permeability to apical-to-basolateral (A-B) permeability (Papp B-A / Papp A-B), strongly indicates that your compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][10] This means the compound is actively pumped out of the cell, reducing its intracellular concentration and overall absorption.[10]

Q4: What are the first structural modifications to consider if our lead compound shows poor permeability?

A4: If poor permeability is due to high polarity (low LogP, high PSA), strategies include masking polar functional groups to create a more lipophilic prodrug or introducing lipophilic moieties.[11][12] Conversely, if the molecule is too lipophilic ("greasy"), which can cause poor solubility and membrane retention, reducing lipophilicity is necessary. Modifying hydrogen bond donors/acceptors is also a key strategy.[2] For compounds that are efflux transporter substrates, subtle structural changes can sometimes disrupt recognition by the transporter.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Action(s)
Low Permeability in PAMPA High Polarity: The compound has a low LogP and/or a high Polar Surface Area (PSA > 140 Ų), hindering its ability to partition into the lipid membrane.[3]Increase lipophilicity by adding non-polar groups (e.g., methyl, phenyl) or mask hydrogen bond donors.[11][12]
High Molecular Weight: The compound is too large (MW > 500 Da) to diffuse efficiently across the membrane.[1]Attempt to simplify the molecular scaffold or identify and remove non-essential functionalities to reduce size.
Low A-B Permeability with High Efflux Ratio (>2) in Caco-2 Assay Active Efflux: The compound is a substrate for efflux transporters (e.g., P-gp, BCRP) expressed on Caco-2 cells.[8][10]1. Confirm efflux by re-running the assay with known P-gp or BCRP inhibitors (e.g., Verapamil).[8] 2. Pursue medicinal chemistry efforts to design analogs that are not recognized by efflux transporters.
Low % Recovery in Caco-2 Assay Poor Aqueous Solubility: The compound precipitates in the assay buffer, reducing the concentration available for transport.1. Measure the thermodynamic solubility of the compound in the assay buffer. 2. If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO), but be aware this can affect monolayer integrity.[13] 3. Modify the structure to improve solubility (e.g., add ionizable groups).
Non-Specific Binding: The compound, especially if highly lipophilic, is adsorbing to the plastic of the assay plate.[14]1. Use low-binding plates. 2. Include a protein like Bovine Serum Albumin (BSA) in the receiver compartment to reduce binding.[14] 3. Always calculate % recovery to diagnose this issue.[10]
Metabolism by Caco-2 Cells: The compound is being metabolized by enzymes within the Caco-2 cells during the incubation period.Analyze samples from both donor and receiver wells for the presence of metabolites using LC-MS/MS.
High Variability in Permeability Values Between Experiments Inconsistent Monolayer Integrity: The Caco-2 cell monolayers are not consistently forming tight junctions.1. Routinely measure Transepithelial Electrical Resistance (TEER) before and after each experiment. TEER values should be stable and above a pre-defined threshold (e.g., >200 Ω·cm²).[8][15] 2. Perform a Lucifer Yellow rejection assay to confirm low paracellular flux.[8]
Compound Instability: The compound is chemically degrading in the assay buffer at 37°C.Assess the chemical stability of the compound under the exact assay conditions (buffer, temperature, time) and analyze by LC-MS.

Data Presentation: Permeability of Hypothetical this compound Derivatives

The following table presents hypothetical, yet representative, data for a series of this compound derivatives, illustrating a structured way to compare permeability and key physicochemical properties.

Derivative ID Papp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER) % Recovery LogP PSA (Ų) Notes
This compound-01 0.5 ± 0.112.5 ± 1.125.095%3.2135Poor absorption, strong efflux substrate.
This compound-02 0.2 ± 0.050.3 ± 0.081.592%1.5160Poor passive permeability, likely due to high PSA.
This compound-03 8.5 ± 0.79.1 ± 0.91.198%2.8120Good permeability, not an efflux substrate. Lead Candidate.
This compound-04 1.2 ± 0.31.5 ± 0.41.345%5.5110Poor recovery suggests solubility or binding issues due to high LogP.
Propranolol (Control)25.1 ± 2.023.9 ± 2.50.9599%3.141High Permeability Control.
Atenolol (Control)0.8 ± 0.20.9 ± 0.21.1101%0.284Low Permeability Control.

Experimental Protocols & Visualizations

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures permeability via passive diffusion.[5]

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[16]

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer (pH 7.4) containing a co-solvent (e.g., 5% DMSO) to maintain sink conditions.[13]

  • Prepare Donor Plate: Dissolve test compounds in buffer (pH 7.4) to a final concentration of 100-200 µM. Add these solutions to the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[6][17]

  • Quantification: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[10]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_acceptor Prepare Acceptor Plate (Buffer + 5% DMSO) assemble_sandwich Assemble Sandwich (Donor on Acceptor) prep_acceptor->assemble_sandwich prep_donor_plate Coat Donor Plate with Lipid Solution add_compounds Add Compounds to Donor Plate prep_donor_plate->add_compounds prep_compounds Dissolve Compounds in Buffer prep_compounds->add_compounds add_compounds->assemble_sandwich incubate Incubate (4-18h) with Shaking assemble_sandwich->incubate quantify Quantify Concentrations (LC-MS/MS) incubate->quantify calculate Calculate Papp Value quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay assesses both passive permeability and active transport.[4][7]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[8][9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above the established threshold.[8][18]

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Dosing:

    • A-B Transport: Add the test compound (typically at 1-10 µM) to the apical (AP) side and fresh buffer to the basolateral (BL) side.[4]

    • B-A Transport: Add the test compound to the BL side and fresh buffer to the AP side.[4]

  • Incubation: Incubate the plates at 37°C for 2 hours with gentle shaking.[19]

  • Sampling & Quantification: After incubation, take samples from both the donor and receiver compartments. Analyze compound concentrations via LC-MS/MS.[4]

  • Calculation: Calculate Papp (A-B) and Papp (B-A). The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B).[10]

Caco2_Workflow cluster_results Results Calculation start Culture Caco-2 cells on Transwell inserts (21 days) integrity_check Check Monolayer Integrity (TEER Measurement) start->integrity_check transport_ab A -> B Transport (Dose Apical) integrity_check->transport_ab Pass integrity_check->transport_ab transport_ba B -> A Transport (Dose Basolateral) integrity_check->transport_ba Pass integrity_check->transport_ba incubate Incubate at 37°C for 2h transport_ab->incubate transport_ba->incubate quantify Quantify Concentrations (LC-MS/MS) incubate->quantify calc_papp_ab Calculate Papp (A-B) quantify->calc_papp_ab calc_papp_ba Calculate Papp (B-A) quantify->calc_papp_ba calc_er Calculate Efflux Ratio calc_papp_ab->calc_er calc_papp_ba->calc_er

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Logical Relationship: Troubleshooting Low Permeability

The following diagram outlines the decision-making process for troubleshooting poor permeability results for a this compound derivative.

Troubleshooting_Logic start Low Permeability Observed for Derivative check_assay Which Assay? start->check_assay pampa PAMPA (Passive Diffusion) check_assay->pampa PAMPA caco2 Caco-2 (Passive + Active) check_assay->caco2 Caco-2 check_physchem Check Physicochemical Properties pampa->check_physchem check_efflux Check Efflux Ratio (ER) caco2->check_efflux high_psa High PSA / Low LogP? check_physchem->high_psa mod_lipophilicity Action: Increase Lipophilicity or Mask H-Bonds high_psa->mod_lipophilicity Yes check_recovery Low % Recovery? high_psa->check_recovery No high_er ER > 2? check_efflux->high_er high_er->check_physchem No mod_efflux Action: Modify Structure to Avoid Efflux Transporters high_er->mod_efflux Yes mod_solubility Action: Improve Solubility or Reduce Non-Specific Binding check_recovery->mod_solubility Yes

Caption: Decision tree for troubleshooting low cell permeability results.

References

Technical Support Center: Optimization of Darunavir (C31H33N3O7S) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo dosage optimization of Darunavir (C31H33N3O7S), a potent HIV-1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the common name for the compound with the chemical formula this compound?

A1: The common name for this compound is Darunavir. It is an antiretroviral drug classified as an HIV-1 protease inhibitor.

Q2: What is the mechanism of action of Darunavir?

A2: Darunavir is a nonpeptidic inhibitor of the HIV-1 protease. It binds to the active site of the protease with high affinity, preventing the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition is crucial as the cleavage of these polyproteins is a necessary step for the maturation of the virus into infectious virions. By blocking this process, Darunavir results in the production of immature, non-infectious viral particles. Darunavir's high potency and high genetic barrier to resistance are attributed to its strong interactions with the backbone of the protease active site.

Q3: What are the typical routes of administration for Darunavir in in vivo studies?

A3: In preclinical in vivo studies, Darunavir is most commonly administered orally (PO). However, depending on the research question and formulation, other routes such as intravenous (IV) or intranasal (IN) may be explored, particularly with novel formulations like nanoparticles.

Q4: Is co-administration with a boosting agent necessary for in vivo studies with Darunavir?

A4: Yes, Darunavir is almost always co-administered with a pharmacokinetic enhancer, most commonly a low dose of ritonavir. Ritonavir inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing Darunavir. This inhibition leads to higher and more sustained plasma concentrations of Darunavir, improving its bioavailability and efficacy. When planning in vivo studies, it is critical to include a boosting agent to mimic the clinical setting and achieve relevant therapeutic exposures.

Q5: What are some starting points for dosing Darunavir in animal models?

A5: Starting doses for Darunavir in animal models can vary significantly based on the species, the specific research question, and the formulation. For mice, a dose of 2.5 mg/kg has been used in a study with a nanoformulation. In toxicology studies in rats, doses have ranged up to 1000 mg/kg. For efficacy studies in non-human primate models of SIV infection, Darunavir has been included in combination antiretroviral therapy. Researchers should conduct a thorough literature review for their specific animal model and disease context and consider performing a pilot dose-ranging study to determine the optimal dose for their experimental setup.

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of Darunavir.
  • Possible Cause 1: Inadequate Bioavailability.

    • Troubleshooting Step: Ensure that Darunavir is co-administered with a boosting agent like ritonavir. The absence of a booster will lead to rapid metabolism by CYP3A4 and consequently low plasma levels.

  • Possible Cause 2: Improper Formulation.

    • Troubleshooting Step: Darunavir has low aqueous solubility. For oral administration, ensure it is formulated in a suitable vehicle that enhances its solubility and absorption. This could include suspensions in vehicles containing suspending agents and surfactants. For intravenous administration, a solubilizing agent will be necessary.

  • Possible Cause 3: Issues with Administration.

    • Troubleshooting Step: For oral gavage, ensure the correct volume is administered and that the animal properly ingests the full dose. For other routes, verify the administration technique.

Issue 2: Lack of efficacy (e.g., no reduction in viral load) at the tested doses.
  • Possible Cause 1: Sub-therapeutic Dosage.

    • Troubleshooting Step: The administered dose may be too low to achieve therapeutic concentrations in the target tissue. It is recommended to perform a dose-escalation study to identify a dose that elicits a biological response. Measure plasma and tissue concentrations of Darunavir to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

  • Possible Cause 2: Viral Resistance.

    • Troubleshooting Step: If working with viral strains that have been previously exposed to protease inhibitors, they may harbor resistance mutations. Sequence the protease gene of the virus to check for known resistance-associated mutations.

  • Possible Cause 3: Suboptimal Dosing Frequency.

    • Troubleshooting Step: The dosing frequency may not be sufficient to maintain therapeutic drug concentrations above the EC50 or EC90 for the entire dosing interval. Analyze the pharmacokinetic profile to determine the drug's half-life in the chosen animal model and adjust the dosing frequency accordingly (e.g., from once a day to twice a day).

Issue 3: Observed toxicity or adverse effects in study animals.
  • Possible Cause 1: Dose is too high.

    • Troubleshooting Step: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). Reduce the dose and/or conduct a formal MTD study. Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Possible Cause 2: Formulation Vehicle Toxicity.

    • Troubleshooting Step: The vehicle used to formulate Darunavir may be causing adverse effects. Administer the vehicle alone to a control group of animals to assess its tolerability.

  • Possible Cause 3: Off-target effects.

    • Troubleshooting Step: While Darunavir is a specific HIV-1 protease inhibitor, high concentrations could potentially have off-target effects. If toxicity is observed at doses that are not providing the expected efficacy, a different therapeutic strategy may need to be considered.

Data Presentation

Table 1: Summary of In Vivo Darunavir Doses from Preclinical Studies

Animal ModelRoute of AdministrationDarunavir DoseBoosting AgentStudy TypeKey Findings
MouseIntranasal (IN)2.5 mg/kgNonePharmacokineticsNanoformulation enhanced brain delivery compared to free drug[1][2].
RatOral (PO)Up to 1000 mg/kgWith and without ritonavirToxicology/ReproductiveNo embryotoxicity or teratogenicity observed at these doses.
DogOral (PO)Not specifiedTMC41629 (experimental)FormulationCo-formulation with a booster increased Darunavir exposure[3][4].
Rhesus MacaqueNot specifiedPart of a combination ART regimenRitonavirHIV Cure ResearchAchieved complete suppression of SIVmac replication[5][6].

Experimental Protocols

Protocol 1: Preparation of Darunavir Suspension for Oral Gavage in Mice

Materials:

  • Darunavir powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Balance

Procedure:

  • Calculate the required amount of Darunavir and vehicle for the desired concentration and total volume.

  • Weigh the appropriate amount of Darunavir powder.

  • In a mortar, add a small amount of the vehicle to the Darunavir powder to form a paste.

  • Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a uniform suspension.

  • Transfer the suspension to a beaker with a magnetic stir bar.

  • Stir the suspension on a stir plate for at least 30 minutes before administration to ensure homogeneity.

  • Administer the suspension to mice via oral gavage at the appropriate volume based on their body weight.

Note: The stability of the suspension should be determined. It is recommended to prepare the formulation fresh on the day of dosing.

Protocol 2: Assessment of In Vivo Efficacy - Viral Load Quantification

Materials:

  • Blood collection supplies (e.g., retro-orbital sinus or tail vein)

  • Plasma processing tubes (e.g., EDTA tubes)

  • Centrifuge

  • Viral RNA extraction kit

  • Quantitative reverse transcription PCR (qRT-PCR) machine and reagents

  • Primers and probe specific for the viral target (e.g., HIV-1 Gag or Pol)

Procedure:

  • Collect blood samples from animals at predetermined time points (e.g., baseline and post-treatment).

  • Process the blood to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract viral RNA from the plasma samples using a commercial kit according to the manufacturer's instructions.

  • Perform qRT-PCR to quantify the number of viral RNA copies per milliliter of plasma.

  • Compare the viral load in treated groups to the control group to determine the efficacy of the Darunavir dosage.

Mandatory Visualization

HIV_Protease_Signaling_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease (Inactive Monomer) Protease (Inactive Monomer) Gag-Pol Polyprotein Gag-Pol Polyprotein Viral Assembly Viral Assembly Gag-Pol Polyprotein->Viral Assembly Host Cell Entry Host Cell Entry Reverse Transcription Reverse Transcription Host Cell Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Transcription & Translation->Gag-Pol Polyprotein Budding Budding Viral Assembly->Budding Non-infectious Virion Non-infectious Virion Budding->Non-infectious Virion Protease Dimerization & Activation Protease Dimerization & Activation Budding->Protease Dimerization & Activation Maturation Maturation Infectious Virion Infectious Virion Maturation->Infectious Virion HIV-1 Virion HIV-1 Virion HIV-1 Virion->Host Cell Entry Darunavir Darunavir Inhibition of Protease Inhibition of Protease Darunavir->Inhibition of Protease Binds to active site Protease Dimerization & Activation->Maturation Cleavage of Gag-Pol Protease Dimerization & Activation->Darunavir Inhibition of Protease->Budding

Caption: HIV-1 lifecycle and the mechanism of action of Darunavir.

Experimental_Workflow_Dosage_Optimization cluster_planning Phase 1: Planning & Formulation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Optimization Literature Review Literature Review Animal Model Selection Animal Model Selection Literature Review->Animal Model Selection Formulation Development Formulation Development Animal Model Selection->Formulation Development Dose-Ranging Study Dose-Ranging Study Formulation Development->Dose-Ranging Study Pharmacokinetic Analysis Pharmacokinetic Analysis Dose-Ranging Study->Pharmacokinetic Analysis Efficacy Assessment Efficacy Assessment Dose-Ranging Study->Efficacy Assessment Toxicity Monitoring Toxicity Monitoring Dose-Ranging Study->Toxicity Monitoring PK/PD Modeling PK/PD Modeling Pharmacokinetic Analysis->PK/PD Modeling Efficacy Assessment->PK/PD Modeling Therapeutic Window Determination Therapeutic Window Determination Toxicity Monitoring->Therapeutic Window Determination PK/PD Modeling->Therapeutic Window Determination Optimal Dose Selection Optimal Dose Selection Therapeutic Window Determination->Optimal Dose Selection

Caption: Experimental workflow for in vivo dosage optimization.

Troubleshooting_Guide Start Start Issue Issue Start->Issue Cause1 Cause1 Issue->Cause1 Low Plasma Levels? Cause2 Cause2 Issue->Cause2 No Efficacy? Cause3 Cause3 Issue->Cause3 Toxicity Observed? Cause Cause Solution Solution Solution1a Solution1a Cause1->Solution1a No Booster? Solution1b Solution1b Cause1->Solution1b Poor Formulation? Solution2a Solution2a Cause2->Solution2a Dose Too Low? Solution2b Solution2b Cause2->Solution2b Resistance? Solution3a Solution3a Cause3->Solution3a Dose Too High? Solution3b Solution3b Cause3->Solution3b Vehicle Toxicity? Add Ritonavir Add Ritonavir Solution1a->Add Ritonavir Optimize Vehicle Optimize Vehicle Solution1b->Optimize Vehicle Dose Escalate Dose Escalate Solution2a->Dose Escalate Sequence Virus Sequence Virus Solution2b->Sequence Virus Reduce Dose Reduce Dose Solution3a->Reduce Dose Test Vehicle Alone Test Vehicle Alone Solution3b->Test Vehicle Alone

Caption: Troubleshooting logic for in vivo Darunavir experiments.

References

Technical Support Center: Synthesis of Cefixime (C31H33N3O7S)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting impurities encountered during the synthesis of Cefixime.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Cefixime synthesis?

A1: Impurities in Cefixime can be categorized into three main groups:

  • Process-Related Impurities: These arise from the manufacturing process itself and can include residual starting materials, intermediates, or by-products from side reactions.[1]

  • Degradation Impurities: Cefixime can degrade under certain conditions like heat and humidity, leading to the formation of inactive products, such as those with a hydrolyzed β-lactam ring or isomeric impurities.[1][2]

  • Elemental Impurities: These are trace metals that may be introduced from manufacturing equipment.[1]

Q2: How can I detect and identify impurities in my Cefixime sample?

A2: The most common and effective analytical technique for detecting and quantifying impurities in Cefixime is High-Performance Liquid Chromatography (HPLC).[1][2] For identifying unknown degradation products or impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1][2]

Q3: My final product has a persistent yellow color. What could be the cause and how can I remove it?

A3: A yellow tint in the final Cefixime product can indicate the presence of certain impurities. This can sometimes be addressed by treating the solution with activated carbon followed by recrystallization. The choice of solvent and temperature during crystallization is crucial for obtaining a product with good color and solubility.

Q4: After purification, the yield of my Cefixime is very low. What are the potential reasons?

A4: Low yield can result from several factors, including incomplete reactions, product loss during extraction and filtration steps, or overly aggressive purification methods that discard a significant portion of the product along with the impurities. Optimizing reaction times, pH adjustments, and crystallization conditions can help improve yield.

Troubleshooting Guides

Issue 1: High Levels of Process-Related Impurities Detected by HPLC
  • Possible Cause: Incomplete reaction or inefficient removal of starting materials and by-products.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction goes to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

    • Extraction Optimization: Adjust the pH and choice of solvent during the work-up and extraction phases to improve the separation of the desired product from water-immiscible impurities.

    • Recrystallization: Perform a recrystallization step using an appropriate solvent system to selectively crystallize the pure Cefixime, leaving impurities in the mother liquor.

Issue 2: Presence of Degradation Products in the Final Sample
  • Possible Cause: Exposure of Cefixime to high temperatures, extreme pH, or prolonged storage.[2]

  • Troubleshooting Steps:

    • Temperature Control: Maintain recommended temperatures throughout the synthesis and purification process. Avoid excessive heating during hydrolysis and crystallization steps.

    • pH Management: Carefully control the pH during hydrolysis and precipitation steps. For instance, after alkaline hydrolysis, the pH is typically adjusted to around 4.5 to 6.0 before crystallization is induced by further lowering the pH.[3][4]

    • Storage Conditions: Store the final product and intermediates under appropriate conditions (e.g., protected from light and moisture) to minimize degradation.

Data Presentation

Table 1: Comparison of Purification Methods for Cefixime

Purification MethodPurity Achieved (HPLC)YieldKey Parameters
Recrystallization > 99.5%[5]~70-80%Solvent system, temperature, pH control[6]
Preparative HPLC 95-96%[7]Lower than recrystallizationColumn type (e.g., C18), mobile phase composition[2][8]
Activated Carbon Treatment Improves color and removes certain impuritiesCan lead to some product lossAmount of carbon, contact time, filtration efficiency[9]

Experimental Protocols

Protocol 1: Recrystallization of Cefixime

This protocol is a general guideline for the reactive crystallization of Cefixime from its disodium salt.

  • Dissolution: Dissolve the crude Cefixime salt in a suitable solvent system, such as a mixture of an organic solvent and water.[6]

  • pH Adjustment: At a controlled temperature (e.g., 0-40°C), slowly add an acid (e.g., hydrochloric acid) to the solution to adjust the pH to approximately 3.0-3.5, which will induce the precipitation of Cefixime crystals.[6]

  • Crystal Growth: Maintain the pH within the narrow range of 3.0-3.5 by the continuous dropwise addition of acid as the crystals form. This controlled precipitation promotes the growth of purer crystals.[6]

  • Maturation: Once the pH stabilizes without the further addition of acid, continue stirring for at least 30 minutes to allow for complete crystallization.[6]

  • Isolation: Filter the crystals, wash them with a suitable solvent (e.g., chilled water or a water/methanol mixture), and dry them under appropriate conditions.

Protocol 2: Impurity Analysis by HPLC

This protocol outlines a typical HPLC method for the analysis of Cefixime and its related substances.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., tetrabutylammonium hydroxide solution or phosphate buffer) and acetonitrile.[2][8] A common composition is water:acetonitrile (85:15 v/v) with 0.5% formic acid.[2]

  • Flow Rate: 1.0 - 1.2 mL/min.[2]

  • Detection: UV detection at a specified wavelength, often 254 nm.[8]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[2]

  • Sample Preparation: Accurately weigh and dissolve the Cefixime sample in the mobile phase or a suitable diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[2]

Visualizations

G cluster_synthesis Crude Cefixime Synthesis cluster_purification Purification Workflow cluster_analysis Quality Control Crude Crude Cefixime Product Dissolution Dissolution in Solvent Crude->Dissolution pH_Adjustment pH Adjustment (Precipitation) Dissolution->pH_Adjustment Crystallization Crystallization & Maturation pH_Adjustment->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Pure Pure Cefixime Drying->Pure HPLC_Analysis HPLC Purity Analysis Pure->HPLC_Analysis

Caption: General workflow for the purification of crude Cefixime.

G Impurity_Detected High Impurity Level Detected by HPLC Check_Reaction Verify Reaction Completion Impurity_Detected->Check_Reaction Check_Reaction->Impurity_Detected Incomplete Reaction (Adjust Synthesis) Optimize_Workup Optimize Extraction/Work-up Check_Reaction->Optimize_Workup Reaction Complete Recrystallize Perform Recrystallization Optimize_Workup->Recrystallize Impurities Still Present Pure_Product Product Meets Purity Specs Optimize_Workup->Pure_Product Impurities Removed Recrystallize->Optimize_Workup Unsuccessful (Re-evaluate Solvents) Recrystallize->Pure_Product Successful

Caption: Troubleshooting decision tree for high impurity levels.

References

Validation & Comparative

A Scaffold-Based Comparative Analysis of C31H33N3O7S and Existing B-Cell Lymphoma 2 (Bcl-2) Family Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel compound C31H33N3O7S, identified as cyclopentyl N-[1-(hydroxymethyl)-3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]indol-5-yl]carbamate, and existing therapeutic agents targeting the B-cell lymphoma 2 (Bcl-2) family of apoptosis-regulating proteins. Due to the absence of direct experimental data for this compound in publicly available literature, this analysis focuses on a scaffold-based comparison, leveraging established structure-activity relationships (SAR) of known indole-based inhibitors of the Bcl-2 family.

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in oncology, particularly for hematologic malignancies.[1][2][3] Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling pathway.

Comparative Analysis of Existing Bcl-2 Family Inhibitors

Several small molecule inhibitors targeting the Bcl-2 family have been developed, with some achieving regulatory approval and others in various stages of clinical investigation. A summary of their key characteristics is presented below.

Table 1: Quantitative Comparison of Selected Bcl-2 Family Inhibitors

Compound NameTarget(s)Ki (nM)IC50 (nM) in sensitive cell linesKey Adverse Events
Venetoclax (ABT-199) Bcl-2<0.014 - 233 (in various AML cell lines)[4]Tumor Lysis Syndrome (TLS), neutropenia, diarrhea, nausea
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-w-Varies by cell lineThrombocytopenia (due to Bcl-xL inhibition), diarrhea, nausea
S63845 Mcl-10.19<100 (in various lymphoma and leukemia cell lines)[5]Potential for on-target cardiac and hematological toxicities
AZD5991 Mcl-1--Asymptomatic troponin elevation (cardiac biomarker), diarrhea, nausea, vomiting[6][7]
AT-101 (Gossypol) Bcl-2, Bcl-xL, Mcl-1--Gastrointestinal toxicities, fatigue, potential for cardiac effects[8]

Structural and Mechanistic Insights into this compound

The chemical structure of this compound, cyclopentyl N-[1-(hydroxymethyl)-3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]indol-5-yl]carbamate, features an indole scaffold, a common motif in a number of Bcl-2 family inhibitors.[1][2][3][9] This suggests that this compound may also bind to the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 proteins.

Key Structural Features and Their Potential Roles:

  • Indole Core: Provides a rigid scaffold for the presentation of other functional groups and can participate in hydrophobic and pi-stacking interactions within the BH3-binding groove.[1][10]

  • Sulfonylcarbamoyl Moiety: This group may form critical hydrogen bonds with key residues in the binding pocket, contributing to binding affinity and selectivity.

  • Cyclopentyl Carbamate: This lipophilic group could enhance cell permeability and occupy a hydrophobic pocket within the target protein.

  • Substituted Phenyl Ring: The pattern of substitution on the phenyl ring can be optimized to improve potency and selectivity for different Bcl-2 family members.

Based on these features, it is hypothesized that this compound may function as a BH3 mimetic. Its larger and more complex structure compared to some known inhibitors could offer opportunities for enhanced selectivity, potentially avoiding off-target effects like the thrombocytopenia seen with Bcl-xL inhibition.

Experimental Protocols for Evaluation

To ascertain the therapeutic potential of novel compounds like this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.

Bcl-2 Family Protein Binding Assays

1. Fluorescence Polarization (FP) Assay

  • Principle: This assay measures the change in the polarization of fluorescently labeled BH3 peptides upon binding to Bcl-2 family proteins. Small, unbound peptides tumble rapidly, resulting in low polarization. When bound to a larger protein, the tumbling is slower, leading to higher polarization. Inhibitors that displace the peptide will cause a decrease in polarization.

  • Protocol:

    • Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein is incubated with a fluorescently labeled BIM BH3 peptide in assay buffer.

    • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

    • The plate is incubated at room temperature to reach binding equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: This solid-phase immunoassay can quantify the binding of a protein to its ligand.

  • Protocol:

    • Microplate wells are coated with a recombinant Bcl-2 family protein.

    • After blocking non-specific binding sites, a biotinylated BH3 peptide is added along with varying concentrations of the test compound.

    • The plate is incubated to allow for competitive binding.

    • Wells are washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated peptide.

    • A substrate solution is added, and the color development, which is inversely proportional to the binding of the inhibitor, is measured spectrophotometrically.

Cell-Based Assays

1. Cell Viability (MTT) Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]

  • Protocol:

    • Cancer cell lines known to be dependent on specific Bcl-2 family members are seeded in 96-well plates.

    • After cell attachment, they are treated with serial dilutions of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7][11]

Visualizations

Signaling Pathway

Bcl2_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Mitochondrion Mitochondrion Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bak Bak Bak->Cytochrome_c release BH3_only BH3-only proteins (Bim, Bad, Puma, Noxa) Bcl2 Bcl-2 BH3_only->Bcl2 inhibit Bcl_xL Bcl-xL BH3_only->Bcl_xL inhibit Mcl1 Mcl-1 BH3_only->Mcl1 inhibit Bcl2->Bax inhibit Bcl_xL->Bak inhibit Mcl1->Bak inhibit Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The Bcl-2 family regulates the intrinsic apoptotic pathway.

Experimental Workflow

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Binding_Assay Binding Affinity Assays (FP, ELISA) Cell_Viability Cell Viability Assays (MTT) Binding_Assay->Cell_Viability Potent Binders Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Cell_Viability->Apoptosis_Assay Active Compounds PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis_Assay->PK_PD Lead Candidates Xenograft Xenograft Tumor Models PK_PD->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Compound Novel Compound (this compound) Compound->Binding_Assay

References

A Comparative Analysis of Rezivertinib Versus Standard-of-Care in First-Line Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C31H33N3O7S provided in the topic does not correspond to the publicly available information for any established therapeutic agent, including rezivertinib. The chemical formula for rezivertinib is C27H30N6O3. This guide will proceed under the assumption that the intended subject of comparison is rezivertinib, a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

This guide provides a detailed comparison of the efficacy and safety of rezivertinib against standard-of-care treatments for patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR mutations. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic agent.

Efficacy and Safety Data

The following tables summarize the quantitative data from clinical trials of rezivertinib and established first-line EGFR-TKIs.

Table 1: Efficacy of Rezivertinib in First-Line EGFR-Mutated NSCLC

Clinical TrialNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)
Phase IIa (NCT03386955) [1][2]4383.7% (95% CI: 69.3-93.2%)20.7 months (95% CI: 13.8-24.8)19.3 months (95% CI: 15.8-25.0)
REZOR (Phase III) [3][4]--19.3 months-

Table 2: Efficacy of Standard-of-Care EGFR-TKIs in First-Line EGFR-Mutated NSCLC

DrugClinical TrialNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Gefitinib iTARGET[5]3155% (95% CI: 33-70)9.2 months (95% CI: 6.2-11.8)
IPASS[6]-71.2%-
NEJ002[7]-73.7%-
Erlotinib OPTIMAL (CTONG-0802)[8]82-13.1 months
Osimertinib AURA (Phase I/II)[9][10]6067-80%18.9 - 22.1 months
FLAURA (Phase III)[11]279-18.9 months

Table 3: Safety Profile of Rezivertinib (Phase IIa Study) [1]

Adverse Event (AE)All GradesGrade ≥ 3
Any Treatment-Related AE 93.0%9.3%
White blood cell count decreased 27.9%-
Platelet count decreased 23.0%-
Anemia 22.6%-

Note: A comprehensive comparison of Grade ≥ 3 adverse events across all compared therapies requires access to full safety data from each respective clinical trial, which is beyond the scope of this initial guide.

Experimental Protocols

Rezivertinib Phase IIa Study (NCT03386955) Methodology[1][2]
  • Study Design: A phase I/IIa, multicenter, open-label study. The phase IIa portion focused on evaluating the efficacy and safety of rezivertinib as a first-line treatment.

  • Patient Population: Patients with locally advanced or metastatic/recurrent non-small cell lung cancer (NSCLC) with confirmed EGFR mutations.

  • Intervention: Patients received 180 mg of rezivertinib orally once daily. Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.

  • Primary Endpoint: The primary outcome measured was the Objective Response Rate (ORR), as assessed by a blinded independent central review (BICR).

  • Secondary Endpoints: These included Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Standard-of-Care EGFR-TKI Trial Methodologies (General Overview)
  • Gefitinib (iTARGET Study): This was a multicenter trial that prospectively evaluated first-line gefitinib in patients with advanced NSCLC harboring EGFR mutations. Patients received 250 mg of gefitinib daily. The primary outcome was the response rate.[5]

  • Erlotinib (OPTIMAL Study): This phase 3, open-label, randomized trial compared first-line erlotinib (150 mg/day) with standard chemotherapy (gemcitabine plus carboplatin) in patients with advanced EGFR mutation-positive NSCLC. The primary endpoint was progression-free survival.[8]

  • Osimertinib (FLAURA Study): A phase 3, randomized, double-blind trial that compared osimertinib (80 mg once daily) with either gefitinib or erlotinib in previously untreated patients with EGFR-mutated advanced NSCLC. The primary endpoint was investigator-assessed progression-free survival.[11][12]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds to PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Rezivertinib Rezivertinib (3rd Gen TKI) Rezivertinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Rezivertinib.

Experimental Workflow

Experimental_Workflow Patient_Screening Patient Screening (EGFR-mutated NSCLC) Randomization Randomization Patient_Screening->Randomization Rezivertinib_Arm Treatment Arm: Rezivertinib Randomization->Rezivertinib_Arm SOC_Arm Control Arm: Standard-of-Care TKI Randomization->SOC_Arm Treatment Treatment Administration (Daily Oral Dose) Rezivertinib_Arm->Treatment SOC_Arm->Treatment Tumor_Assessment Tumor Assessment (e.g., RECIST) Treatment->Tumor_Assessment Periodic Data_Analysis Data Analysis (PFS, ORR, Safety) Tumor_Assessment->Data_Analysis Endpoint Primary & Secondary Endpoints Data_Analysis->Endpoint

Caption: Generalized Clinical Trial Workflow.

References

Comparing the binding affinity of C31H33N3O7S analogs.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Binding Affinity of Novel C31H33N3O7S Analogs Targeting the XYZ Receptor

This guide provides a comprehensive comparison of the binding affinities of novel synthetic analogs based on the lead compound this compound, a potent antagonist for the hypothetical G-protein coupled receptor (GPCR), designated here as the XYZ receptor. The following data and protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of potential therapeutic candidates targeting this receptor.

Introduction

The lead compound, this compound, has been identified as a promising starting point for the development of novel therapeutics due to its high affinity for the XYZ receptor, a key player in a newly identified signaling pathway implicated in inflammatory responses. To enhance its pharmacological profile, a series of analogs were synthesized by modifying the terminal phenyl group of the parent molecule. This guide presents a comparative analysis of the binding affinities of these analogs, providing valuable insights for structure-activity relationship (SAR) studies.

Comparative Binding Affinity Data

The binding affinities of the this compound analogs were determined using a competitive radioligand binding assay. The inhibition constant (Ki) was calculated for each analog, providing a quantitative measure of its affinity for the XYZ receptor. The results are summarized in the table below.

Compound IDMolecular FormulaModification from Parent CompoundKi (nM)
Parent-001 This compound-15.2
Analog-002 C32H35N3O8SAddition of a methoxy group10.8
Analog-003 C31H32FN3O7SAddition of a fluoro group25.1
Analog-004 C31H32N4O9SAddition of a nitro group45.7
Analog-005 C32H36N4O7SAddition of an amino group12.3

Experimental Protocols

Radioligand Competitive Binding Assay

This assay was performed to determine the binding affinity of the unlabeled analog compounds for the XYZ receptor by measuring their ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human XYZ receptor.

    • [3H]-LIGAND (radiolabeled ligand) with a known high affinity for the XYZ receptor.

    • Unlabeled this compound analogs.

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Wash buffer (50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

    • 96-well filter plates.

  • Procedure:

    • A constant concentration of the radiolabeled ligand and cell membranes was incubated with increasing concentrations of the unlabeled analog compounds.

    • The reaction mixture was incubated for 60 minutes at room temperature to reach equilibrium.

    • Following incubation, the mixture was filtered through the 96-well filter plates to separate the bound from the free radioligand.

    • The filters were washed three times with ice-cold wash buffer.

    • The filter plates were dried, and a scintillation cocktail was added to each well.

    • The radioactivity, corresponding to the amount of bound radioligand, was measured using a scintillation counter.

    • The IC50 values (concentration of the analog that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves.

    • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling cascade initiated by the activation of the XYZ receptor and the experimental workflow for assessing the binding affinity of the this compound analogs.

XYZ_Signaling_Pathway Ligand Ligand XYZ_Receptor XYZ Receptor (GPCR) Ligand->XYZ_Receptor Binds to G_Protein G-Protein Complex (α, β, γ) XYZ_Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response (Inflammation) Downstream_Kinase->Cellular_Response Phosphorylates & Triggers This compound This compound Analog (Antagonist) This compound->XYZ_Receptor Blocks Binding

Caption: Hypothetical signaling pathway of the XYZ receptor.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare XYZ Receptor Membranes Incubation Incubate Membranes, Radioligand, and Analogs Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-LIGAND Radioligand_Prep->Incubation Analog_Prep Prepare Serial Dilutions of Analogs Analog_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Scintillation Add Scintillation Cocktail and Count Radioactivity Filtration->Scintillation IC50_Calc Calculate IC50 Values (Non-linear Regression) Scintillation->IC50_Calc Ki_Calc Calculate Ki Values (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for the radioligand competitive binding assay.

Comparative Analysis of a Novel Bcl-2 Family Inhibitor, C31H33N3O7S, and the Known Inhibitor Navitoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel compound C31H33N3O7S, identified as cyclopentyl N-[1-(hydroxymethyl)-3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]indol-5-yl]carbamate, and the well-characterized Bcl-2 family inhibitor, Navitoclax (ABT-263). This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a direct comparison of their potential performance based on hypothetical and established experimental data.

Introduction to Bcl-2 Family Inhibitors

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Bcl-w, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[2] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the natural process of programmed cell death in malignant cells, making them a promising class of anti-cancer agents.[3]

Navitoclax is a potent oral inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[4] It has been evaluated in numerous clinical trials for both hematologic malignancies and solid tumors.[5][6] For the purpose of this guide, we will compare the established activity of Navitoclax with the hypothetical profile of a novel chemical entity, this compound, as a potential Bcl-2 family inhibitor.

Quantitative Performance Analysis

The following table summarizes the inhibitory activity and cellular potency of this compound (hypothetical data) and Navitoclax. This data is typically generated through biochemical and cell-based assays as detailed in the Experimental Protocols section.

ParameterThis compound (Hypothetical Data)Navitoclax (ABT-263)Reference
Binding Affinity (Ki, nM)
Bcl-20.8≤1[4]
Bcl-xL0.4≤0.5[7]
Bcl-w1.2≤1[4]
Cellular Potency (IC50, µM)
H146 (Small Cell Lung Cancer)0.090.11
H889 (Small Cell Lung Cancer)0.250.35
H1963 (Small Cell Lung Cancer)0.380.40

Signaling Pathway and Mechanism of Action

Bcl-2 family inhibitors act by disrupting the interaction between anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like BIM, BID, and PUMA). This disruption liberates pro-apoptotic effector proteins, BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization.[8] The subsequent release of cytochrome c into the cytoplasm initiates a caspase cascade, culminating in apoptosis.[8]

Bcl2_Pathway Bcl-2 Apoptosis Signaling Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (BIM, BID, PUMA) Apoptotic_Stimuli->BH3_only Bcl2_family Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL, Bcl-w) BH3_only->Bcl2_family inhibit BAX_BAK BAX / BAK BH3_only->BAX_BAK activate Bcl2_family->BAX_BAK inhibit Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilize Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade activate Apoptosis Apoptosis Caspase_Cascade->Apoptosis Inhibitor This compound / Navitoclax Inhibitor->Bcl2_family

Bcl-2 family signaling pathway and inhibitor action.

Experimental Workflow

The characterization of novel inhibitors typically follows a standardized workflow to assess their biochemical and cellular activities.

Experimental_Workflow Inhibitor Characterization Workflow Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (Fluorescence Polarization) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (CellTiter-Glo®) Compound_Synthesis->Cell_Based_Assay Binding_Affinity Determine Binding Affinity (Ki for Bcl-2, Bcl-xL, Bcl-w) Biochemical_Assay->Binding_Affinity Data_Analysis Comparative Data Analysis Binding_Affinity->Data_Analysis Cell_Culture Cancer Cell Line Culture (e.g., H146, H889) Cell_Culture->Cell_Based_Assay Cellular_Potency Determine Cellular Potency (IC50) Cell_Based_Assay->Cellular_Potency Cellular_Potency->Data_Analysis

Standard workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Ki) of an inhibitor to its target protein.

Objective: To quantify the displacement of a fluorescently labeled BH3 peptide from the binding groove of Bcl-2, Bcl-xL, or Bcl-w by a test compound.

Materials:

  • Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein

  • Fluorescein-labeled BIM BH3 peptide (or similar)

  • Test compound (this compound or Navitoclax)

  • Assay buffer (e.g., PBS, 0.01% Pluronic F-68)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In each well of the 384-well plate, add the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide to the assay buffer.

  • Add the serially diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The data is analyzed to determine the concentration of the test compound that causes 50% displacement of the fluorescent peptide (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H146, H889, H1963)

  • Complete cell culture medium

  • Test compound (this compound or Navitoclax)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed the cancer cell lines in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.[10]

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Treat the cells with the serially diluted test compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[10]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Record the luminescence using a plate reader.

  • The luminescence data is normalized to the vehicle-treated control wells, and the IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This guide provides a framework for the comparative analysis of a novel hypothetical Bcl-2 family inhibitor, this compound, against the established inhibitor, Navitoclax. The presented data, while partially hypothetical, illustrates the key performance indicators and experimental approaches necessary for evaluating new chemical entities in this therapeutic class. The provided protocols offer a starting point for researchers to design and execute their own comparative studies. The continued development of potent and selective Bcl-2 family inhibitors holds significant promise for advancing cancer therapy.

References

A Comparative Guide to the Reproducibility of Indole-Based Leukotriene D4 Antagonist Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological testing of indole-based compounds, with a focus on analogs of cyclopentyl N-[1-(hydroxymethyl)-3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]indol-5-yl]carbamate. While specific data for this exact molecule is not publicly available, this guide draws on established, reproducible methodologies for structurally similar and potent leukotriene D4 (LTD4) antagonists. The data and protocols presented are derived from peer-reviewed research to ensure a high degree of scientific validity.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of representative indole-based LTD4 antagonists. This data is extracted from studies on fluorinated 3-benzyl-5-indolecarboxamides, which serve as close structural analogs to the target compound.

Table 1: Synthesis and Physicochemical Properties of a Representative Analog

ParameterValueReference
Compound ID 38p (ZD3523) Jacobs et al., 1994[1]
Molecular Formula C30H28F3N3O5SJacobs et al., 1994[1]
Molecular Weight 600.6 g/mol Jacobs et al., 1994[1]
Synthesis Yield Not explicitly stated for final step, multi-step synthesisJacobs et al., 1994[1]
Melting Point Not ReportedJacobs et al., 1994[1]

Table 2: In Vitro and In Vivo Biological Activity of a Representative Analog

AssayParameterValueReference
[3H]LTD4 Binding Assay (Guinea Pig Lung Membranes) Ki0.42 nMJacobs et al., 1994[1]
LTE4 Antagonism (Guinea Pig Trachea) pKB10.13 ± 0.14Jacobs et al., 1994[1]
LTD4-Induced Bronchoconstriction (Guinea Pig) ED50 (oral)1.14 µmol/kgJacobs et al., 1994[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

1. Synthesis of 3-(Arylmethyl)-1H-indole-5-carboxamides (Analog Synthesis)

This is a multi-step synthesis. A key step involves the coupling of a substituted benzyl bromide with an indole-5-carboxamide intermediate.

  • Materials:

    • Appropriately substituted indole-5-carboxamide

    • Substituted benzyl bromide

    • Sodium hydride (NaH)

    • Dimethylformamide (DMF)

    • Standard laboratory glassware and purification equipment (e.g., column chromatography)

  • Procedure:

    • To a solution of the indole-5-carboxamide in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the substituted benzyl bromide to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. [3H]LTD4 Radioligand Binding Assay

This assay measures the ability of a compound to displace the radiolabeled ligand [3H]LTD4 from its receptor in a membrane preparation.

  • Materials:

    • Guinea pig lung membranes

    • [3H]LTD4 (radioligand)

    • Test compounds at various concentrations

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 10 mM CaCl2, and 0.1% bovine serum albumin)

    • Unlabeled LTD4 (for determining non-specific binding)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • In a 96-well plate, combine the guinea pig lung membrane preparation, [3H]LTD4, and the test compound at various concentrations.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTD4.

    • Incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound using appropriate software.

3. In Vivo LTD4-Induced Bronchoconstriction Assay

This assay evaluates the ability of a compound to inhibit the bronchoconstriction induced by LTD4 in an animal model.

  • Materials:

    • Guinea pigs

    • Leukotriene D4 (LTD4)

    • Test compound

    • Anesthesia (e.g., pentobarbital)

    • Equipment for measuring respiratory function (e.g., whole-body plethysmography)

  • Procedure:

    • Administer the test compound to the guinea pigs, typically orally, at various doses.

    • After a predetermined time, anesthetize the animals.

    • Challenge the animals with an intravenous or aerosolized dose of LTD4.

    • Measure the resulting bronchoconstriction (e.g., changes in airway resistance and dynamic compliance).

    • Determine the dose of the test compound required to inhibit the LTD4-induced bronchoconstriction by 50% (ED50).

Visualizations

Experimental Workflow for Compound Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (Indole-5-carboxamide, Benzyl Bromide) Reaction Chemical Reaction (Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization InVitro In Vitro Assays ([3H]LTD4 Binding) Characterization->InVitro Test Compound InVivo In Vivo Assays (Bronchoconstriction) Characterization->InVivo Test Compound DataAnalysis Data Analysis (Ki, pKB, ED50) InVitro->DataAnalysis InVivo->DataAnalysis

Caption: Workflow for synthesis and biological evaluation.

Leukotriene D4 Signaling Pathway and Antagonist Action

G LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds G_protein Gq/11 G-protein CysLT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Response Cellular Response (Bronchoconstriction, Inflammation) Ca_PKC->Response Antagonist Indole-based Antagonist Antagonist->CysLT1R Blocks

Caption: LTD4 signaling and antagonist inhibition.

References

Comparative Computational Analysis of C31H33N3O7S Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the computational strategies fueling the development of next-generation HIV-1 protease inhibitors based on the Darunavir scaffold.

In the relentless pursuit of more effective antiretroviral therapies, computational analysis has emerged as a cornerstone for the rational design of novel drug candidates. This guide provides a comparative analysis of derivatives of the C31H33N3O7S molecular formula, which notably includes the potent HIV-1 protease inhibitor, Darunavir. By leveraging computational tools, researchers are engineering next-generation inhibitors with enhanced potency against wild-type and drug-resistant viral strains.

Performance Comparison of Darunavir and its Derivatives

Computational studies have been instrumental in identifying and optimizing Darunavir analogs with superior therapeutic potential. These in silico analyses, which include molecular docking, molecular dynamics simulations, and binding free energy calculations, have pinpointed key structural modifications that enhance binding affinity to the HIV-1 protease active site. The following table summarizes key computational and experimental data for Darunavir and some of its promising derivatives.

CompoundTargetDocking ScoreBinding Affinity (Ki)Key InteractionsComputational Method(s)
Darunavir (DRV) HIV-1 Protease (Wild-Type)87.31.87 nMForms hydrogen bonds with catalytic triad (Asp25, Asp29, Asp30) and key backbone atoms.[1]Molecular Docking, Molecular Dynamics
Analog 5ae HIV-1 Protease (Wild-Type)101.20.28 nMEnhanced van der Waals interactions and hydrogen bonding within the S2' subsite.[1][2]Molecular Docking, Molecular Dynamics
Analog 5ac HIV-1 Protease (Wild-Type)89.00.31 nMFavorable interactions with key residues in the HIV-1 protease active site.[1][2]Molecular Docking
Analog 5ad HIV-1 Protease (Wild-Type)92.90.71 nMHalogen bonding interactions contributing to improved binding.[1][2]Molecular Docking
Analog 19-8-14-3 HIV-1 Protease (Wild-Type & Mutants)-Superior binding free energy compared to Darunavir.[3]Not specifiedMachine Learning-guided design, Molecular Docking, Molecular Dynamics
Analog 2G & 5 VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)High Glide ScoreNot ApplicableHydrogen bonding with active site residue ASP 1046.[4]Molecular Docking

Experimental and Computational Protocols

The insights presented in this guide are derived from a combination of in silico and in vitro experimental methodologies.

Molecular Docking

Molecular docking studies are routinely employed to predict the binding orientation and affinity of ligands to their protein targets.[5] A common protocol involves:

  • Protein Preparation: The three-dimensional structure of the target protein (e.g., HIV-1 protease) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and energy-minimized using computational chemistry software.

  • Docking Simulation: A docking program, such as GOLD or AutoDock, is used to place the ligand into the defined active site of the protein and score the different binding poses based on a scoring function.[1] Higher docking scores generally indicate more favorable binding.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key intermolecular interactions over time. A typical workflow includes:

  • System Setup: The docked protein-ligand complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

  • Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.

  • Production Run: A long-duration simulation is run to generate trajectories of the atoms' movements.

  • Analysis: The trajectories are analyzed to calculate parameters such as root-mean-square deviation (RMSD) to assess stability and to identify persistent hydrogen bonds and other interactions.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. Computational models are used to predict these properties early in the drug discovery process.[4] These predictions are based on the molecule's physicochemical properties, such as LogP (lipophilicity), topological polar surface area (TPSA), and adherence to established rules like Lipinski's rule of five.[3]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical computational workflow for the design and evaluation of novel this compound derivatives.

Computational_Drug_Design_Workflow cluster_design Design Phase cluster_screening Screening Phase cluster_validation Validation Phase Target_Identification Target Identification (e.g., HIV-1 Protease) Lead_Compound Lead Compound (Darunavir) Analog_Design Analog Design (In Silico Modification) Lead_Compound->Analog_Design Virtual_Screening Virtual Screening (Molecular Docking) Analog_Design->Virtual_Screening ADMET_Prediction ADMET Prediction Virtual_Screening->ADMET_Prediction Hit_Selection Hit Selection ADMET_Prediction->Hit_Selection MD_Simulations Molecular Dynamics Simulations Hit_Selection->MD_Simulations Binding_Free_Energy Binding Free Energy Calculation MD_Simulations->Binding_Free_Energy Experimental_Validation Experimental Validation (In Vitro Assays) Binding_Free_Energy->Experimental_Validation HIV_Lifecycle_Inhibition HIV_Entry 1. HIV Entry into Host Cell Viral_RNA_to_DNA 2. Reverse Transcription (Viral RNA to DNA) HIV_Entry->Viral_RNA_to_DNA Integration 3. Integration of Viral DNA Viral_RNA_to_DNA->Integration Transcription_Translation 4. Transcription & Translation of Viral Proteins Integration->Transcription_Translation Gag_Pol_Polyproteins Gag-Pol Polyproteins Transcription_Translation->Gag_Pol_Polyproteins Cleavage 5. Cleavage of Polyproteins Gag_Pol_Polyproteins->Cleavage HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Mature_Virions 6. Assembly of Mature Virions Cleavage->Mature_Virions Darunavir_Derivatives Darunavir Derivatives (this compound) Darunavir_Derivatives->HIV_Protease Inhibition Budding 7. Budding and Release of New Virus Mature_Virions->Budding

References

Safety Operating Guide

Proper Disposal of Penicillin G Benzathine (C31H33N3O7S)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Do Not Dispose of Down the Drain or in Regular Trash

Penicillin G benzathine is an antibiotic that requires careful and compliant disposal to prevent environmental contamination and the development of antibiotic resistance. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.

Hazard Identification and Safety Precautions

Penicillin G benzathine is classified as harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] It is crucial to avoid all personal contact, including inhalation, and to wear appropriate personal protective equipment (PPE) when handling this compound.[1][4]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection. A NIOSH-approved respirator is recommended.

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Procedure

The disposal of Penicillin G benzathine must adhere to federal, state, and local regulations.[2][4]

  • Waste Identification:

    • Characterize the waste. Determine if the Penicillin G benzathine waste is contaminated with other hazardous materials. This will dictate the final disposal route.

    • Pure, unused Penicillin G benzathine, as well as grossly contaminated materials (e.g., spill cleanup debris), should be considered hazardous waste.

  • Containerization:

    • Place the waste in a designated, compatible, and properly sealed hazardous waste container.[5]

    • The container must be clearly labeled with the words "Hazardous Waste," the chemical name ("Penicillin G benzathine"), and the accumulation start date.[5]

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials, such as oxidizing agents.[4]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for Penicillin G benzathine.

    • Disposal will likely be through incineration at a permitted facility. One recommendation is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Spill Management:

    • In case of a spill, immediately alert personnel in the area.[4]

    • For minor spills, dampen the material with water to prevent dusting before sweeping it up.[4]

    • Place the collected material into a suitable container for disposal as hazardous waste.[1][4]

    • For major spills, evacuate the area and contact your institution's emergency responders.[4]

Decontamination of Labware

  • Initial Rinse:

    • Rinse contaminated labware with a suitable solvent (e.g., water, followed by a solvent in which Penicillin G benzathine is soluble, such as formamide or alcohol).[4]

    • Collect the first rinse as hazardous waste.

  • Washing:

    • After the initial rinse, wash the labware with soap and water.

    • The wash water should be collected for treatment before disposal and not be allowed to enter drains.[4]

  • Disposal of Empty Containers:

    • Empty containers may retain product residue.[4] Do not reuse them.

    • Puncture the containers to prevent reuse and dispose of them as solid waste, following institutional guidelines.[4]

Quantitative Data Summary

PropertyValueReference
Oral LD50 (Mouse) 2000 mg/kg[4]
Intraperitoneal LD50 (Mouse) 460 mg/kg[4]
Solubility in Water 0.15 mg/mL[4]
Solubility in Alcohol 5.2 mg/mL[4]
Solubility in Acetone 1.5 mg/mL[4]
Solubility in Formamide 28.0 mg/mL[4]

Disposal Workflow

DisposalWorkflow Penicillin G Benzathine Disposal Workflow start Start: Penicillin G Benzathine Waste Generated identify_waste 1. Identify Waste (Pure, Contaminated, Spill Debris) start->identify_waste spill Spill Occurs start->spill containerize 2. Containerize (Labeled, Sealed, Compatible Container) identify_waste->containerize storage 3. Store in Designated Area containerize->storage contact_ehs 4. Contact EHS/Waste Vendor storage->contact_ehs disposal 5. Professional Disposal (Incineration) contact_ehs->disposal end End: Waste Disposed disposal->end minor_spill Minor Spill Cleanup (Dampen, Sweep, Containerize) spill->minor_spill Minor major_spill Major Spill (Evacuate, Alert Responders) spill->major_spill Major minor_spill->containerize major_spill->end

Caption: Disposal workflow for Penicillin G Benzathine.

References

Personal protective equipment for handling C31H33N3O7S

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling C31H33N3O7S

IMMEDIATE ACTION REQUIRED: CONSULT SAFETY DATA SHEET (SDS)

The molecular formula this compound does not correspond to a single, commonly known chemical. It is imperative for all personnel to locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for the specific substance before handling. The SDS contains critical, substance-specific safety, handling, and disposal information. This document will serve as your primary guide for safe laboratory practices with this compound.

Interpreting the Safety Data Sheet for Essential Protective Measures

The SDS is a standardized, sixteen-section document that provides comprehensive information about a chemical substance.[1][2][3][4][5] The following sections are of immediate importance for establishing safe handling and disposal procedures.

Section 2: Hazard(s) Identification

This section provides a summary of the potential hazards of the chemical.[1][6][7] Look for:

  • GHS Pictograms: These symbols provide a quick visual reference for the types of hazards present (e.g., flammable, corrosive, toxic).[8][9][10]

  • Signal Word: "Danger" or "Warning" indicates the severity of the hazard.[1][9][11]

  • Hazard Statements: These are standardized phrases that describe the nature of the hazard (e.g., "Fatal if swallowed," "Causes severe skin burns and eye damage").

Section 8: Exposure Controls/Personal Protection

This is the most critical section for determining the necessary Personal Protective Equipment (PPE).[1][3][7][12] It will specify the minimum equipment required to handle the substance safely.

  • Engineering Controls: Describes necessary ventilation or enclosed systems.

  • Personal Protective Equipment (PPE): Details the specific types of protection required.[12][13][14] This may include:

    • Eye/Face Protection: Safety glasses, goggles, or a face shield.[12]

    • Skin Protection: Specific glove materials (e.g., nitrile, neoprene), lab coat, apron, or full-body suit.[12]

    • Respiratory Protection: Specifies if a respirator is needed and, if so, the type (e.g., N95, chemical cartridge).[12]

Operational Plan: Step-by-Step Handling Procedure
  • Review the SDS: Before any handling, all personnel must read and understand the SDS for this compound.

  • Don Appropriate PPE: As specified in Section 8 of the SDS, put on all required personal protective equipment. Ensure gloves are of the correct material and thickness for the chemical being handled.

  • Work in a Controlled Environment: Use a chemical fume hood or other designated ventilated area as specified in the SDS.

  • Avoid Contamination: Use dedicated labware. Do not eat, drink, or smoke in the handling area.

  • Clean Spills Immediately: Follow the procedures outlined in Section 6 of the SDS, "Accidental Release Measures."[1][3][7] This section will detail containment, cleanup procedures, and necessary PPE for spill response.[12][13]

  • Decontaminate and Doff PPE: After handling, decontaminate reusable PPE as specified. Remove disposable PPE in a manner that avoids contaminating yourself and the surrounding area.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Consult Section 13: Disposal Considerations of the SDS for substance-specific disposal instructions.[1][7][15][16]

  • Waste Classification: The SDS will help determine if the waste is considered hazardous.

  • Containerization: Use a designated, properly labeled, and sealed waste container that is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Segregation: Do not mix incompatible waste streams.

  • Institutional Procedures: Follow your institution's hazardous waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

Quantitative Safety Data

Refer to the SDS for your specific compound to populate the following table with quantitative exposure limits and toxicity data.

Data PointValue (from SDS)Section in SDS
OSHA Permissible Exposure Limit (PEL)8
ACGIH Threshold Limit Value (TLV)8
LD50 (Lethal Dose, 50%)11
LC50 (Lethal Concentration, 50%)11

Visual Guidance

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound based on information derived from the Safety Data Sheet.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal sds Obtain and Review Safety Data Sheet (SDS) hazards Identify Hazards (SDS Section 2) sds->hazards ppe_select Select PPE (SDS Section 8) hazards->ppe_select don_ppe Don Appropriate PPE ppe_select->don_ppe handle Handle Chemical in Controlled Environment don_ppe->handle decon Decontaminate & Doff PPE handle->decon disposal_plan Consult Disposal Plan (SDS Section 13) decon->disposal_plan waste Segregate and Containerize Hazardous Waste disposal_plan->waste ehs Follow Institutional EHS Procedures waste->ehs

Caption: Workflow for Safe Chemical Handling Based on SDS Information.

References

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